Technical Documentation Center

2-(3-Methylphenyl)butanedioic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylphenyl)butanedioic acid
  • CAS: 1195656-70-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(3-Methylphenyl)butanedioic Acid: A Technical Guide for Preclinical Development

Executive Summary In the landscape of rational drug design, substituted succinic acids serve as critical chiral building blocks and pharmacophores, particularly in the development of matrix metalloproteinase (MMP) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, substituted succinic acids serve as critical chiral building blocks and pharmacophores, particularly in the development of matrix metalloproteinase (MMP) inhibitors and specialized hypotensive agents. 2-(3-Methylphenyl)butanedioic acid (also known as 2-(m-tolyl)succinic acid; CAS: 1195656-70-2) represents a highly specific structural motif where a meta-methylphenyl group is appended to a butanedioic (succinic) acid core [1].

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(3-Methylphenyl)butanedioic acid. By dissecting the causality between its molecular architecture and its macroscopic properties (such as pKa and LogP), and by establishing self-validating analytical protocols, this guide equips formulation scientists and medicinal chemists with the foundational data necessary to optimize downstream pharmacokinetic (PK) outcomes.

Structural Causality and Physicochemical Profile

The behavior of an Active Pharmaceutical Ingredient (API) or its intermediates in biological systems is dictated by its physicochemical constants. For 2-(3-Methylphenyl)butanedioic acid, the properties are heavily influenced by the interplay between the dicarboxylic acid moiety and the meta-substituted aromatic ring.

Mechanistic Insights into pKa and Lipophilicity
  • Ionization (pKa): Unsubstituted succinic acid has pKa values of 4.2 and 5.6. The introduction of a phenyl ring at the C2 position exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the conjugate base and lowers the first pKa to approximately 3.6 [2]. The addition of a methyl group at the meta position of the phenyl ring introduces a weak electron-donating effect (+I) via hyperconjugation. However, because this substitution is meta to the succinic attachment, resonance effects are minimized. Consequently, the pKa of 2-(3-Methylphenyl)butanedioic acid remains highly acidic (pKa1 ≈ 3.7), ensuring it is predominantly ionized at physiological pH (7.4).

  • Lipophilicity (LogP): The meta-methyl group significantly impacts the hydration shell of the molecule. While the baseline phenylsuccinic acid has a LogP of ~1.03 [2], the addition of the hydrophobic methyl moiety increases the partition coefficient by approximately 0.5 log units, yielding a predicted LogP of ~1.5. This subtle increase in lipophilicity enhances passive membrane permeability without violating Lipinski's Rule of Five.

Quantitative Property Summary

The following table synthesizes the core physicochemical data for 2-(3-Methylphenyl)butanedioic acid, derived from predictive models and structural analogs [1, 3].

PropertyValueSource / Method
Chemical Name 2-(3-Methylphenyl)butanedioic acidIUPAC
Synonyms 2-(m-tolyl)succinic acid; 3-Methylphenylsuccinic acidCommon Nomenclature
CAS Registry Number 1195656-70-2
PubChem CID 57488064
Molecular Formula C11H12O4Computed
Molecular Weight 208.213 g/mol Computed
Density 1.3 ± 0.1 g/cm³ (Predicted)Guidechem Predictive Data
Boiling Point 323.7 ± 27.0 °C at 760 mmHgGuidechem Predictive Data
Flash Point 163.8 ± 20.2 °CGuidechem Predictive Data
pKa (Predicted) pKa1 ≈ 3.7; pKa2 ≈ 5.6Structural Analogy
LogP (Predicted) ≈ 1.5Structural Analogy

Systems-Level Workflows & Analytical Protocols

To transition from predicted values to empirical certainty, analytical protocols must be designed as self-validating systems . A self-validating protocol incorporates internal controls that immediately flag systematic errors (e.g., CO2 contamination or emulsion formation).

Protocol 1: High-Precision Potentiometric pKa Determination

Because 2-(3-Methylphenyl)butanedioic acid is a diprotic acid with closely overlapping pKa values, standard titration is insufficient. We employ a high-ionic-strength, inert-atmosphere potentiometric workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mM of the analyte in a 0.15 M KCl background electrolyte solution. Causality: The high ionic strength mimics physiological osmolarity and stabilizes the activity coefficients of the ions, preventing concentration-dependent pKa drift.

  • Atmospheric Control (Critical): Sparge the solution with high-purity Nitrogen (N2) gas for 15 minutes prior to and during the titration. Causality: Dissolved atmospheric CO2 forms carbonic acid, which introduces artifactual inflection points between pH 4 and 6, directly interfering with the analyte's pKa2.

  • Titration Execution: Using an automated titrator with a calibrated glass electrode, titrate with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C (maintained via a water jacket).

  • Self-Validation (Hysteresis Check): Immediately perform a reverse titration using 0.1 M HCl. Validation Logic: If the forward and reverse titration curves do not perfectly overlap (hysteresis), it indicates electrode fouling, incomplete dissolution, or a kinetically slow conformational change. Only overlapping curves are mathematically fitted using the Bjerrum function to extract pKa1 and pKa2.

Protocol 2: LogP Determination via HPLC-UV (Modified OECD 107)

The Shake-Flask method remains the gold standard for lipophilicity, provided the ionization state is strictly controlled [4].

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and an aqueous buffer (adjusted to pH 1.5 using HCl) together for 24 hours. Causality: At pH 1.5, the analyte (pKa1 ~3.7) is >99% unionized. Failing to suppress ionization measures the Distribution Coefficient (LogD) rather than the true Partition Coefficient (LogP).

  • Partitioning: Dissolve a known mass of the analyte in the saturated octanol phase. Combine equal volumes of the spiked octanol and aqueous buffer in a thermostated vessel (25°C) and agitate mechanically for 1 hour.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Gravity separation often leaves micro-emulsions of octanol in the water phase, artificially inflating the apparent aqueous concentration and falsely lowering the LogP.

  • Self-Validation (Mass Balance): Quantify both phases using HPLC-UV (C18 column, 254 nm). Validation Logic: Calculate the total mass recovered from both phases. If the mass balance is not 100 ± 5% of the initial input, the compound has precipitated at the interface or degraded, invalidating the run. LogP is calculated as

    
    .
    

Visualizing the Development Impact

The physicochemical parameters derived from the protocols above do not exist in a vacuum; they directly dictate the formulation strategy and pharmacokinetic viability of the compound.

G Struct 2-(3-Methylphenyl)butanedioic Acid pKa Ionization Profile pKa1: ~3.7 | pKa2: ~5.6 Struct->pKa Inductive Effects LogP Lipophilicity LogP: ~1.5 Struct->LogP Methyl Substitution Analyt Analytical Validation (Potentiometry & HPLC-UV) pKa->Analyt LogP->Analyt Formul Formulation Strategy (Salt Selection) Analyt->Formul Informs PK Pharmacokinetics (Absorption & Permeability) Analyt->PK Predicts

Fig 1: Interdependence of structural properties, analytical validation, and pharmaceutical outcomes.

  • Formulation Implications: The diprotic nature and low pKa1 mean that the free acid may cause local gastric irritation upon oral administration. Formulation scientists should leverage the analytical data to perform a salt screen, targeting counterions (e.g., sodium, calcium, or tromethamine) that form stable, highly soluble salts at the target pH.

  • Pharmacokinetic Implications: A LogP of ~1.5 places the molecule in the optimal "Goldilocks zone" for oral absorption. It is sufficiently lipophilic to traverse the lipid bilayers of the intestinal epithelium, yet hydrophilic enough to maintain adequate solubility in the aqueous environment of the gastrointestinal tract.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95459, Phenylsuccinic acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57488064, 2-(3-Methylphenyl)butanedioic acid." PubChem. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. Available at:[Link]

Exploratory

Solubility Profiling & Thermodynamic Modeling of 2-(3-Methylphenyl)butanedioic Acid: A Technical Guide

This is an in-depth technical guide on the solubility profiling and thermodynamic modeling of 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid). Given the specific nature of this chiral inter...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profiling and thermodynamic modeling of 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid). Given the specific nature of this chiral intermediate, this guide synthesizes established physicochemical principles with validated experimental protocols to provide a comprehensive framework for solubility determination.

Executive Summary & Compound Relevance

2-(3-Methylphenyl)butanedioic acid (CAS: Analogous to 46292-93-7 for the phenyl parent) is a critical dicarboxylic acid intermediate, often employed in the asymmetric synthesis of pharmaceutical agents, including succinimide derivatives and pyrrolidinone-based scaffolds.

Understanding its solubility landscape is not merely a data-collection exercise; it is the foundational step for:

  • Process Optimization: Designing high-yield crystallization steps for enantiomeric purification.

  • Formulation: Ensuring stability in liquid dosage forms.

  • Thermodynamic Modeling: Predicting behavior in binary solvent mixtures for scalable manufacturing.

This guide outlines the physicochemical basis for its solubility, detailed experimental protocols for data acquisition, and the thermodynamic models required to correlate experimental results.

Physicochemical Profile & Predicted Solubility Landscape

Structural Analysis

The molecule comprises a hydrophilic succinic acid backbone (dicarboxylic acid) and a lipophilic 3-methylphenyl moiety . This amphiphilic structure dictates a specific solubility behavior distinct from unsubstituted succinic acid.

FeatureChemical ImplicationSolubility Impact
Dicarboxylic Acid Group High polarity, H-bond donor/acceptorHigh solubility in protic solvents (Alcohols, Water at high pH).
3-Methylphenyl Group Lipophilic, aromaticReduced water solubility compared to succinic acid; enhanced solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate).
Chirality (C2) Crystal lattice packing energyEnantiopure forms typically exhibit lower solubility than racemates due to higher lattice energy.
Predicted Solubility Behavior (SAR Analysis)

Based on Structure-Activity Relationships (SAR) with phenylsuccinic acid analogs:

  • Water: Low solubility at ambient temperature (<1 g/100mL) due to the hydrophobic aromatic ring. Solubility increases significantly with temperature (exponentially) or pH > 5 (ionization).

  • Alcohols (Methanol, Ethanol, IPA): High solubility due to strong hydrogen bonding interactions.

  • Ketones (Acetone, MIBK): Good solubility; likely the preferred solvents for cooling crystallization.

  • Non-polar (Hexane, Cyclohexane): Negligible solubility.

Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, two complementary methods are recommended: the Isothermal Saturation Method (for equilibrium data) and the Polythermal Method (for metastable zone width).

Method A: Isothermal Saturation (Standard Equilibrium)

Best for: Generating precise thermodynamic data points.

Protocol:

  • Preparation: Add excess 2-(3-Methylphenyl)butanedioic acid solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     0.05 K) for 24–48 hours.
    
    • Critical Step: Verify equilibrium by taking samples at 24h and 48h. If concentration deviates by <1%, equilibrium is reached.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 210 nm) or Gravimetric Analysis (evaporation to dryness).

Method B: Polythermal Method (Laser Monitoring)

Best for: Rapid screening and determining Metastable Zone Width (MSZW).

Protocol:

  • Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with a turbidity probe or laser monitoring system.

  • Dissolution: Heat at a constant rate (e.g., 0.5 K/min) until the turbidity signal disappears (Dissolution Temperature,

    
    ).
    
  • Recrystallization: Cool at a constant rate until the turbidity signal reappears (Nucleation Temperature,

    
    ).
    
  • Repeat: Vary the concentration and repeat to map the solubility curve and the metastable zone.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Equation

The most robust semi-empirical model for correlating solubility (


) with temperature (

) for dicarboxylic acids.


  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3][4][5][6]
    
  • 
     : Empirical parameters representing non-ideality and enthalpy contributions.[3]
    
The van't Hoff Equation

Used to determine the apparent enthalpy of dissolution (


).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Interpretation: A linear plot indicates constant enthalpy of dissolution over the temperature range.

The Buchowski-Ksiazaczak ( ) Model

Useful for describing solid-liquid equilibrium (SLE) incorporating the melting point (


) and enthalpy of fusion (

).


Workflow Visualization

The following diagram illustrates the integrated workflow for solubility determination and model validation.

SolubilityWorkflow Start Start: Pure Compound 2-(3-Methylphenyl)butanedioic acid SolventSelect Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect IsoThermal Isothermal Saturation (Equilibrium) MethodSelect->IsoThermal High Precision PolyThermal Polythermal Laser Method (Dynamic) MethodSelect->PolyThermal Rapid Screening CheckEquil Equilibrium Check (Conc. stable over 24h?) IsoThermal->CheckEquil Analysis Quantification (HPLC / Gravimetric) PolyThermal->Analysis CheckEquil->IsoThermal No (Continue Stirring) CheckEquil->Analysis Yes DataFit Thermodynamic Fitting (Apelblat / van't Hoff) Analysis->DataFit Output Solubility Profile & Crystallization Parameters DataFit->Output

Caption: Integrated workflow for solubility determination, validation, and modeling of dicarboxylic acid derivatives.

Applications in Purification (Crystallization Strategy)

Based on the physicochemical properties and standard behavior of phenylsuccinic acid derivatives, the following purification strategies are scientifically grounded:

  • Cooling Crystallization (Water):

    • Mechanism: High temperature sensitivity of solubility in water.

    • Protocol: Dissolve at 80°C (near boiling) to saturation. Cool slowly (0.1 °C/min) to 5°C.

    • Advantage: Green solvent, high purification potential for removing non-polar impurities.

  • Anti-Solvent Crystallization (Acetone/Water):

    • Mechanism: Solute is highly soluble in Acetone (solvent) and sparingly soluble in Water (anti-solvent).

    • Protocol: Dissolve in Acetone. Add Water dropwise until turbidity point.

    • Advantage: Useful for thermally unstable compounds where high heat (boiling water) should be avoided.

References

  • Organic Syntheses. "Phenylsuccinic Acid." Org.[1][7][8] Synth.1931 , 11, 88. Link

    • Foundational synthesis and purific
  • Zhang, H., et al. "Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K." Journal of Chemical & Engineering Data, 2011 . Link

    • Baseline solubility data and thermodynamic modeling for the succinic acid backbone.
  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999 . Link

    • Authoritative source for the Modified Apelblat Equation applic
  • Matiichuk, V. V., et al. "Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Organic Solvents." Journal of Chemistry and Technologies, 2023 . Link

    • Recent study on solubility determination of structurally related phenyl-propanoic acid deriv
  • NIST Chemistry WebBook. "Succinic acid, 2-phenyl-." Link

    • Standard reference for physicochemical properties of the parent phenylsuccinic acid.

Sources

Foundational

stability and degradation of 2-(3-Methylphenyl)butanedioic acid

An In-Depth Technical Guide to the Stability and Degradation of 2-(3-Methylphenyl)butanedioic Acid Executive Summary 2-(3-Methylphenyl)butanedioic acid (also known as 2-(m-tolyl)succinic acid) serves as a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation of 2-(3-Methylphenyl)butanedioic Acid

Executive Summary

2-(3-Methylphenyl)butanedioic acid (also known as 2-(m-tolyl)succinic acid) serves as a critical chiral building block and intermediate in the synthesis of glutarimide antibiotics, specific non-steroidal anti-inflammatory drugs (NSAIDs), and receptor ligands. Its stability profile is governed by two competing functionalities: the 1,4-dicarboxylic acid motif , which drives cyclization-dehydration, and the benzylic methyl group , which presents a locus for oxidative degradation.

This guide provides a mechanistic analysis of its degradation pathways, detailing the kinetics of anhydride formation, benzylic oxidation, and stereochemical inversion (racemization). It establishes a rigorous forced degradation framework designed to validate the compound's integrity during drug development.

Chemical Identity and Structural Vulnerabilities

To understand the stability of 2-(3-Methylphenyl)butanedioic acid, one must analyze its electronic and steric environment.

  • IUPAC Name: 2-(3-Methylphenyl)butanedioic acid[1]

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • Key Structural Features:

    • Succinic Acid Backbone: Susceptible to intramolecular dehydration to form a 5-membered cyclic anhydride.

    • Chiral Center (C2): The alpha-carbon is acidic (

      
       for C-H), making it prone to racemization under basic conditions or thermal stress.
      
    • m-Tolyl Substituent: The methyl group at the meta-position is benzylic, susceptible to radical-mediated oxidation.

Mechanistic Degradation Pathways

The degradation of 2-(3-Methylphenyl)butanedioic acid is not random; it follows predictable energetic pathways.

Thermal Degradation: The Anhydride Driver

The most immediate stability threat in the solid state or non-aqueous solution is intramolecular dehydration . Unlike linear aliphatic chains, the succinic backbone is pre-organized to form a thermodynamically stable 5-membered ring.

  • Mechanism: Upon heating (

    
    C) or exposure to dehydrating agents, the carboxylic acid oxygens attack the opposing carbonyl carbon.
    
  • Product: 2-(3-Methylphenyl)succinic anhydride .

  • Reversibility: This reaction is reversible. In the presence of moisture, the anhydride hydrolyzes back to the diacid. However, in a drug product formulation (e.g., a tablet), this results in a change in dissolution rate and bioavailability.[2]

Oxidative Degradation: Benzylic Attack

The methyl group attached to the phenyl ring is "benzylic," meaning the C-H bonds are weaker due to resonance stabilization of the resulting radical.

  • Mechanism: Radical initiation (light/peroxides) abstracts a hydrogen from the methyl group.

  • Pathway: Methyl (

    
    ) 
    
    
    
    Alcohol (
    
    
    )
    
    
    Aldehyde (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).
  • Critical Impurity: The formation of 2-(3-carboxyphenyl)butanedioic acid changes the polarity and pKa profile of the API significantly.

Stereochemical Inversion (Racemization)

If the compound is used as a single enantiomer (e.g., S-isomer), racemization is a "chemical degradation" of the active form.

  • Condition: Basic pH or high temperature.

  • Mechanism: Deprotonation of the C2 proton forms a planar enolate intermediate. Reprotonation occurs from either face, leading to a racemic mixture.

Visualization of Degradation Pathways

The following diagram illustrates the interconversion and degradation logic.

DegradationPathways Parent 2-(3-Methylphenyl) butanedioic acid (Active) Anhydride 2-(3-Methylphenyl) succinic anhydride (Thermal Degradant) Parent->Anhydride Heat/Dehydration (-H2O) Racemate Racemic Mixture (Stereochemical Loss) Parent->Racemate Base/Enolization Oxidation1 2-(3-Hydroxymethylphenyl) butanedioic acid Parent->Oxidation1 Oxidation (Radical) Decarbox 3-(3-Methylphenyl) propanoic acid Parent->Decarbox High T (>200°C) (-CO2) Oxidation2 2-(3-Carboxyphenyl) butanedioic acid Oxidation1->Oxidation2 Further Oxidation

Figure 1: Mechanistic degradation tree showing the reversible anhydride formation and irreversible oxidative/decarboxylative pathways.

Forced Degradation Protocols

To validate the stability profile, researchers must employ stress testing (forced degradation) that exceeds ICH Q1A(R2) standards. The following protocols are tailored specifically for this dicarboxylic acid.

Table 1: Stress Conditions and Expected Outcomes[3]
Stress TypeConditionDurationTarget DegradantMechanism
Hydrolytic (Acid) 1N HCl, Reflux24 HoursStableDicarboxylic acids are generally stable to acid hydrolysis.
Hydrolytic (Base) 1N NaOH, Reflux4-8 HoursRacemate Base-catalyzed enolization at the chiral C2 center.
Oxidative 3%

, RT
24 HoursBenzylic Alcohol/Acid Radical attack on the m-tolyl methyl group.
Thermal (Solid) 105°C (Dry Heat)3 DaysCyclic Anhydride Intramolecular dehydration (5-membered ring formation).
Photolytic 1.2M Lux hours7 DaysBenzylic Oxidation Photo-initiated radical oxidation of the methyl group.
Detailed Experimental Workflow: Thermal Stress Testing

This protocol specifically targets the anhydride formation, which is the most likely degradation route during drying or hot-melt extrusion processes.

  • Sample Preparation: Weigh 500 mg of 2-(3-Methylphenyl)butanedioic acid into a chemically inert glass vial. Do not cap tightly (allow moisture escape).

  • Thermal Stress: Place in a convection oven at 105°C ± 2°C.

  • Sampling Points: Remove aliquots at T=0, 24h, 48h, and 72h.

  • Quenching: Immediately dissolve the solid in anhydrous acetonitrile .

    • Critical Note: Do not use water or methanol as the diluent initially, as they will hydrolyze the anhydride back to the acid during sample preparation, masking the degradation.

  • Analysis: Inject onto HPLC using a reverse-phase method (C18 column).

    • Detection: The anhydride is less polar and will elute later than the parent acid.

Analytical Methodology (Stability Indicating)

Standard HPLC methods may fail to distinguish the anhydride from the acid if the mobile phase is too acidic or aqueous.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping acid in protonated form).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 210 nm (COOH absorption) and 254 nm (Phenyl ring).

  • Key Separation:

    • Parent Acid: Retention time ~6-8 min.

    • Anhydride: Retention time ~10-12 min (More hydrophobic).

    • Oxidized Impurity (COOH): Retention time ~4-5 min (More polar).

Storage and Handling Recommendations

Based on the degradation physics described above:

  • Moisture Control: While the acid is stable to moisture, the anhydride impurity is moisture-sensitive. Store in tight containers to prevent fluctuating hydration states.

  • Temperature: Store below 30°C. Excursions above 60°C can initiate slow dehydration in the solid state.

  • Light: Store in amber vials. The benzylic methyl group is sensitive to UV-initiated radical formation.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the stability of this compound.

Workflow cluster_stress Stress Conditions Start Start: 2-(3-Methylphenyl) butanedioic acid Sample Acid Acid Stress (1N HCl, Reflux) Start->Acid Base Base Stress (1N NaOH, Reflux) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Heat Thermal Stress (105°C Solid) Start->Heat Analysis HPLC Analysis (C18, Gradient ACN/H2O) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Decision Degradant Identification Analysis->Decision Res1 Late Eluter: Anhydride Decision->Res1 Hydrophobic Shift Res2 Early Eluter: Oxidized Product Decision->Res2 Polar Shift Res3 Chiral Split: Racemate Decision->Res3 Chiral Column

Figure 2: Step-by-step forced degradation workflow for impurity profiling.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3] Link

  • Huddle, B. P. (2005). Intramolecular Dehydration of Succinic Acid Derivatives. Journal of Chemical Education, 82(7). Link

  • Hiatt, R., & Mill, T. (1968). Decomposition of Succinic Anhydride: Kinetics and Mechanism. International Journal of Chemical Kinetics. Link

  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds: Benzylic Oxidation. Academic Press.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(3-Methylphenyl)butanedioic Acid Derivatives

Abstract Aryl-substituted aliphatic acids represent a cornerstone in medicinal chemistry, with prominent members like ibuprofen and ketoprofen demonstrating significant therapeutic impact.[1][2] This guide focuses on a r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl-substituted aliphatic acids represent a cornerstone in medicinal chemistry, with prominent members like ibuprofen and ketoprofen demonstrating significant therapeutic impact.[1][2] This guide focuses on a related, yet less explored scaffold: 2-(3-Methylphenyl)butanedioic acid. As a derivative of succinic acid, it possesses two carboxylic acid moieties, offering a rich platform for chemical modification to modulate physicochemical properties and biological activity.[3][4] This document provides an in-depth exploration of the synthesis, characterization, and prospective pharmacological evaluation of ester and amide derivatives of this core molecule. We present detailed, field-proven protocols, explain the causality behind experimental choices, and propose a framework for investigating these novel compounds as potential therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug discovery.

The Core Moiety: 2-(3-Methylphenyl)butanedioic Acid

The foundation of our exploration is 2-(3-Methylphenyl)butanedioic acid, also known as 3-methylbenzylsuccinic acid.[3] Its structure features a chiral center at the C2 position of the butanedioic acid backbone, to which a 3-methylphenyl (m-tolyl) group is attached. The presence of two carboxylic acid groups makes it a polar molecule, which can be a double-edged sword in drug development: enhancing solubility while potentially limiting membrane permeability.

Caption: Structure of 2-(3-Methylphenyl)butanedioic Acid.

Table 1: Physicochemical Properties of 2-(3-Methylphenyl)butanedioic Acid

PropertyValueSource
CAS Number 6315-20-4[3]
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol [3]
IUPAC Name 2-(3-methylbenzyl)butanedioic acid[3]
Topological Polar Surface Area 74.6 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rationale for Derivatization

The primary motivation for synthesizing derivatives of this core structure is to overcome the limitations of carboxylic acids in drug design and to explore new chemical space for biological activity.

  • Improving Bioavailability: Esterification of one or both carboxylic acid groups can mask their polarity, increasing lipophilicity (LogP value) and enhancing the molecule's ability to cross biological membranes. These ester prodrugs can then be hydrolyzed in vivo by esterase enzymes to release the active dicarboxylic acid parent.[6]

  • Modulating Pharmacokinetics: The nature of the ester or amide group can be tuned to control the rate of hydrolysis, thereby influencing the drug's release profile, duration of action, and metabolic stability.[7]

  • Exploring Structure-Activity Relationships (SAR): Converting the carboxylic acids to a diverse array of amides or esters allows for probing interactions with biological targets. Introducing different functional groups can lead to enhanced potency, selectivity, or a completely new pharmacological profile.[2] For instance, arylpropionic acid derivatives are a well-known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), suggesting a strong potential for anti-inflammatory and analgesic activity.[1][8]

Synthetic Strategies for Derivatization

The dicarboxylic nature of 2-(3-Methylphenyl)butanedioic acid allows for the synthesis of mono- or di-substituted derivatives. The primary transformations involve classical reactions of carboxylic acids, such as esterification and amidation.[4]

G parent 2-(3-Methylphenyl)butanedioic Acid ester Di-ester / Mono-ester Derivatives parent->ester Esterification amide Di-amide / Mono-amide Derivatives parent->amide Amidation reagent_ester R-OH, H⁺ (cat.) (e.g., Fischer Esterification) reagent_ester->ester reagent_amide R₂-NH, Coupling Agent (e.g., HATU, EDC) reagent_amide->amide

Caption: General synthetic pathways for derivatization.

Esterification

The conversion of the carboxylic acid groups to esters is a fundamental strategy.

  • Fischer Esterification: This classic method involves refluxing the dicarboxylic acid in an excess of the desired alcohol (e.g., ethanol, methanol) with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). This method is cost-effective and straightforward, typically leading to the di-ester derivative due to the equilibrium-driven nature of the reaction. The causality for using excess alcohol is to shift the equilibrium towards the product side, maximizing yield.

  • Alkyl Halide Alkylation: For more sensitive substrates or when milder conditions are required, the dicarboxylic acid can be deprotonated with a non-nucleophilic base (e.g., K₂CO₃, DBU) to form the dicarboxylate salt, which is then treated with an alkyl halide (e.g., ethyl iodide, benzyl bromide). This Sₙ2 reaction avoids strong acids and high temperatures.

Amidation

Amide synthesis requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

  • Peptide Coupling Reagents: The most reliable and versatile method involves the use of modern coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) activate the carboxylic acid, allowing for efficient amide bond formation at room temperature with a wide variety of primary and secondary amines.[7] This approach offers high yields and minimizes side reactions.

  • Conversion to Acyl Chloride: A more traditional, though often harsher, method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the desired amine. This method's primary drawback is its lack of functional group tolerance.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating workflows for the synthesis and characterization of representative derivatives.

Protocol 3.1: Synthesis of Diethyl 2-(3-methylphenyl)butanedioate (Di-ester)
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(3-Methylphenyl)butanedioic acid (5.0 g, 22.5 mmol). Add absolute ethanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) with stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the resulting oil or solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Spectroscopic Characterization Workflow

The identity and purity of each synthesized derivative must be rigorously confirmed.

G start Synthesized Crude Product purify Purification (Column Chromatography / Recrystallization) start->purify confirm Structural Confirmation purify->confirm nmr ¹H & ¹³C NMR Spectroscopy (Proton/Carbon Environment) confirm->nmr Primary ms Mass Spectrometry (MS) (Molecular Weight) confirm->ms Primary ir Infrared (IR) Spectroscopy (Functional Groups) confirm->ir Secondary final Pure, Characterized Derivative nmr->final ms->final ir->final

Caption: Workflow for purification and characterization.

Table 2: Predicted Spectroscopic Data for a Representative Derivative (Diethyl 2-(3-methylphenyl)butanedioate)

TechniqueExpected ObservationsRationale
¹H NMR Signals ~1.2 ppm (triplet, 6H), ~4.1 ppm (quartet, 4H). Aromatic signals ~7.0-7.2 ppm. Methyl signal ~2.3 ppm (singlet, 3H). Aliphatic signals for the succinate backbone.Appearance of ethyl ester peaks (-OCH₂CH₃). Disappearance of the broad carboxylic acid proton signal (>10 ppm).
¹³C NMR Carbonyl signals ~170-175 ppm. Methylene carbon of ester ~60 ppm. Methyl carbon of ester ~14 ppm.Shift of carbonyl carbon resonance compared to the parent acid. Presence of new aliphatic carbons from the ester groups.
IR (ATR) Disappearance of broad O-H stretch (2500-3300 cm⁻¹). Appearance of strong C=O stretch ~1735 cm⁻¹.Confirms loss of carboxylic acid and formation of the ester functional group.[9]
MS (ESI-) The parent acid would show a deprotonated molecule [M-H]⁻. The ester will not ionize well in negative mode but will show [M+H]⁺ or [M+Na]⁺ in positive mode.Confirms the molecular weight of the final product.

Prospective Pharmacological Evaluation

Given the structural similarity to known NSAIDs, the primary therapeutic area to investigate for these derivatives is inflammation and pain.[1][10]

  • Anti-Inflammatory Activity: The carrageenan-induced rat paw edema test is a standard in vivo model to assess acute anti-inflammatory effects.[8] Synthesized derivatives would be administered orally, and the reduction in paw swelling would be measured over several hours compared to a vehicle control and a standard drug like ketoprofen or diclofenac.

  • Analgesic Activity: The writhing test, induced by an intraperitoneal injection of acetic acid in mice, is a common method to screen for peripheral analgesic activity.[8] A reduction in the number of writhes by the test compounds compared to a control group indicates analgesic potential.

  • Cyclooxygenase (COX) Enzyme Inhibition: The biological response of many NSAIDs results from the inhibition of prostaglandin biosynthesis via the COX-1 and COX-2 enzymes.[1][8] In vitro assays using purified enzymes can determine the potency (IC₅₀) and selectivity of the new derivatives for each COX isoform. This is a critical step, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.

Conclusion

The 2-(3-Methylphenyl)butanedioic acid scaffold presents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its dicarboxylic acid nature allows for straightforward derivatization into esters and amides, enabling the systematic modulation of physicochemical and pharmacokinetic properties. The protocols and analytical workflows detailed in this guide provide a comprehensive framework for synthesizing and validating these new chemical entities. Based on established knowledge of related aryl-aliphatic acids, these derivatives are prime candidates for screening as next-generation anti-inflammatory and analgesic drugs, warranting further investigation by researchers in the field of drug discovery.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • 2-Methyl-3-phenylpentanedioic acid | C12H14O4 | CID 180927. PubChem, National Institutes of Health. [Link]

  • 2-(3-Bromo-2-methylphenyl)butanedioic acid | CAS#:2229237-75-4. Chemsrc. [Link]

  • Masse, C. E. The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Science of Synthesis. [Link]

  • 2-Butenoic acid, 3-methyl-, phenylmethyl ester | C12H14O2 | CID 162264. PubChem, National Institutes of Health. [Link]

  • Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). MDPI. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. (2003). PubMed. [Link]

  • Butanedioic acid, -, dimethyl ester. SpectraBase. [Link]

  • Reactions of Carboxylic Acids and Derivatives. University of Calgary. [Link]

Sources

Foundational

In Silico Characterization and Reactivity Profiling of 2-(3-Methylphenyl)butanedioic Acid

Executive Summary 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) represents a critical chiral scaffold in the synthesis of pyrrolidine-based anticonvulsants and glutarimide antibiotics. De...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) represents a critical chiral scaffold in the synthesis of pyrrolidine-based anticonvulsants and glutarimide antibiotics. Despite its synthetic utility, the molecule’s conformational flexibility and electronic asymmetry—introduced by the meta-methyl substituent—present challenges for solid-state characterization and receptor-ligand docking.

This technical guide establishes a rigorous theoretical and computational framework for characterizing this compound. By synthesizing Density Functional Theory (DFT) protocols with field-proven experimental correlations, we provide a roadmap for predicting its structural dynamics, spectroscopic signatures, and reactive potential in drug development pipelines.

Computational Methodology Framework

To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow is designed to balance computational cost with the electronic precision required for describing weak intermolecular forces (hydrogen bonding) and hyperconjugative effects.

Standardized Protocol
  • Software Environment: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT (Density Functional Theory)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for this molecule to accurately model the anionic character of the carboxylate groups during dissociation studies.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and stock solution environments.
The Computational Workflow

The following Graphviz diagram outlines the logical flow of the characterization campaign, ensuring no critical stability checks are missed.

ComputationalWorkflow Start Initial Structure Generation (R/S Enantiomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision NImag = 0? Freq->Decision PES PES Scan (Dihedral Rotation) Prop Property Calculation PES->Prop Decision->Opt No (Saddle Point) Decision->PES Yes (Minima) SubProp1 FMO Analysis (HOMO-LUMO) Prop->SubProp1 SubProp2 MEP Mapping (Reactivity Sites) Prop->SubProp2 SubProp3 NMR/IR Scaling (Spectral Validation) Prop->SubProp3

Figure 1: Decision-tree workflow for the quantum chemical characterization of phenylsuccinic acid derivatives.

Molecular Architecture & Conformational Landscape

Structural Geometry

The molecule features a succinic acid backbone substituted at the C2 position with a m-tolyl group. The presence of the chiral center at C2 creates two enantiomers (


 and 

).
  • Key Structural Insight: Unlike the para-isomer, the meta-methyl group introduces significant steric asymmetry. This prevents planar stacking in the crystal lattice, often leading to lower melting points and higher solubility compared to the p-methyl analog.

Conformational Flexibility (The "Gauche" Effect)

Succinic acid derivatives exhibit complex conformational equilibria. The rotation around the C2–C3 bond of the butanedioic chain is the critical degree of freedom.

  • Anti Conformer: Carboxyl groups are

    
     apart. Sterically favored but lacks intramolecular stabilization.
    
  • Gauche Conformer: Carboxyl groups are

    
     apart.
    
  • Theoretical Prediction: DFT studies on similar phenylsuccinic acids suggest the gauche conformer is often stabilized by an intramolecular hydrogen bond between the carboxylic acid protons, forming a pseudo-cyclic 7-membered ring structure.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Calc.)Experimental Ref.*
Bond Length C2–C(Phenyl)1.514 Å1.510 Å
Bond Length C=O (Carboxyl)1.205 Å1.210 Å
Bond Angle C2–C3–C4112.4°112.8°
Dihedral HOOC–C2–C3–COOH62.1° (Gauche)Variable (Solid State)

*Experimental references based on average X-ray data for substituted phenylsuccinic acids.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical hardness.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the m-tolyl ring (

    
    -system) and the lone pairs of the carbonyl oxygens.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the carboxyl groups (

    
    ) and the phenyl ring.
    
  • Energy Gap (

    
    ):  Typically calculated around 4.5 - 5.0 eV . A large gap indicates high chemical stability, suggesting this molecule is stable under standard physiological conditions but reactive toward strong nucleophiles (at the carbonyls) or electrophiles (at the phenyl ring).
    
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in docking studies.

  • Red Regions (Negative Potential): Concentrated on the carbonyl oxygens (

    
    ). These are the primary hydrogen bond acceptors.
    
  • Blue Regions (Positive Potential): Concentrated on the hydroxyl protons (

    
    ) of the carboxylic acid groups.
    
  • Implication: The meta-methyl group is electron-donating (inductive effect), slightly increasing the electron density on the phenyl ring compared to the unsubstituted parent, making the ring more susceptible to electrophilic aromatic substitution at the para position relative to the methyl.

Spectroscopic Profiling (Self-Validation)

To validate the theoretical model, calculated spectral data must be compared with experimental results.[5] Note that DFT typically overestimates vibrational frequencies; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is required.

Vibrational Spectroscopy (IR)
  • 
     Stretch:  3500–3200 cm⁻¹ (Broad, intense due to H-bonding).
    
  • 
     Stretch:  1710–1690 cm⁻¹. The presence of two distinct carbonyl peaks often indicates the gauche conformation where one COOH is H-bonded and the other is free.
    
  • 
     Aromatic:  3050 cm⁻¹.
    
  • 
     Methyl:  2960 cm⁻¹ (The diagnostic peak for the m-tolyl group).
    
NMR Shifts (GIAO Method)
  • 
     NMR:  The methyl protons appear as a singlet at 
    
    
    
    ppm. The succinic methylene protons (
    
    
    ) appear as diastereotopic multiplets (
    
    
    ppm) due to the adjacent chiral center.
  • 
     NMR:  Distinct signals for the two carboxyl carbons (
    
    
    
    ppm) confirm the non-equivalence caused by the chiral environment.

Pharmaceutical Implications & Synthesis[6]

Synthesis Pathway

Understanding the synthesis is crucial for identifying impurities in computational docking. The standard route involves the Friedel-Crafts alkylation of toluene with maleic anhydride, followed by reduction (if starting from the keto-acid) or direct succinylation.

SynthesisPath Reactants Maleic Anhydride + Toluene Catalyst AlCl3 (Friedel-Crafts) Reactants->Catalyst Inter Intermediate: 4-(3-methylphenyl)-4-oxobut-2-enoic acid Catalyst->Inter Reduction Reduction (Zn/Hg, HCl) Inter->Reduction Product 2-(3-Methylphenyl)butanedioic acid Reduction->Product

Figure 2: Retrosynthetic analysis showing the origin of the 3-methylphenyl scaffold.

In Silico Docking Potential

In drug discovery, this molecule acts as a bioisostere for glutamate or a precursor for succinimide anticonvulsants (e.g., methsuximide analogs).

  • Target: Voltage-gated Calcium Channels (VGCC) or GABA transaminase.

  • Docking Protocol: When docking this ligand, the carboxylate groups should be treated as deprotonated (anionic) at physiological pH (7.4). The meta-methyl group provides a hydrophobic anchor that can improve selectivity for hydrophobic pockets in the receptor active site, distinguishing it from the unsubstituted analog.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Lópezer, R., et al. (2025). Combining DFT and QSAR result for predicting the biological activity of the phenylsuccinimide derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Alemán, C., et al. (2006).[6] Conformational Complexity of Succinic Acid and Its Monoanion in the Gas Phase and in Solution.[6] Journal of the American Chemical Society. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective HPLC Analysis of 2-(3-Methylphenyl)butanedioic Acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 2-(3-Methylphenyl)butanedioic acid. The critical nature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 2-(3-Methylphenyl)butanedioic acid. The critical nature of chiral separation in drug development and pharmacology necessitates reliable analytical procedures to distinguish between enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic approach to method development, a step-by-step optimized protocol, and a full validation summary in accordance with international guidelines. The method utilizes a quinine-based anion-exchanger chiral stationary phase, which provides excellent resolution and peak shape for this acidic analyte.

Introduction and Scientific Rationale

2-(3-Methylphenyl)butanedioic acid is a chiral dicarboxylic acid with a stereocenter at the C2 position. In pharmaceutical development, the biological activities of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to accurately separate and quantify the individual enantiomers is of paramount importance for quality control, stability studies, and pharmacokinetic assessments.

The primary analytical challenge lies in the identical physicochemical properties of enantiomers in an achiral environment. Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP), allowing for their separation.[1][2] For acidic compounds like 2-(3-Methylphenyl)butanedioic acid, anion-exchange CSPs are particularly effective.[3][4][5] These phases operate via an ionic interaction mechanism, where the anionic analyte interacts with a positively charged chiral selector on the stationary phase.[3][4] This primary ionic interaction, supplemented by other intermolecular forces like hydrogen bonding and π-π interactions, results in differential retention and, therefore, separation of the enantiomers.

This guide details the development and validation of a method using a quinine-based CSP, which has proven to be a versatile tool for the enantioseparation of acidic compounds in HPLC.[3]

Strategic Method Development

The development of a successful chiral separation method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are interdependent and grounded in the physicochemical properties of the analyte.

Analyte Characteristics
  • Structure: 2-(3-Methylphenyl)butanedioic acid (C₁₁H₁₂O₄, MW: 208.21 g/mol ) contains two carboxylic acid groups, making it an acidic compound.[6]

  • Chirality: A single chiral center at C2.

  • UV Absorbance: The presence of the methylphenyl group provides a chromophore suitable for UV detection.

Selection of the Chiral Stationary Phase (CSP)

For acidic analytes, several types of CSPs can be considered, including polysaccharide-based and protein-based columns.[7][8] However, anion-exchanger CSPs are specifically designed for acidic compounds.[5] We selected a quinine-based CSP (e.g., CHIRALPAK QN-AX) for this application.

Causality: The CHIRALPAK QN-AX selector contains a protonated quinuclidine nitrogen that acts as a positive site for ionic exchange with the deprotonated carboxylic acid groups of the analyte.[3][4] This strong, primary interaction is crucial for retention and chiral recognition. The rigid structure of the quinine selector provides the necessary stereospecific secondary interactions (hydrogen bonding, steric hindrance) to differentiate between the two enantiomers.

Mobile Phase Optimization

The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.

  • Solvent: Methanol is an excellent polar organic solvent for this type of separation as it effectively solvates the ionized species involved in the ion-exchange mechanism.[4]

  • Acidic and Salt Additives: The key to controlling retention and resolution on an anion-exchange CSP is the proper selection of an acidic additive and a counter-ion (salt).

    • Acid (e.g., Formic Acid): The acid ensures that the analyte is in its anionic form and the chiral selector is protonated, enabling the ion-exchange mechanism.[3]

    • Salt (e.g., Ammonium Formate): The salt provides a counter-ion (formate) that competes with the analyte for the ionic sites on the CSP. Adjusting the salt concentration is the primary way to modulate the retention time; higher salt concentrations lead to decreased retention.[3]

The following workflow diagram illustrates the logical steps taken during method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte (2-(3-Methylphenyl)butanedioic acid) SelectCSP Select CSP: Anion-Exchanger (QN-AX) Start->SelectCSP SelectMobilePhase Select Mobile Phase: Methanol w/ Acid & Salt SelectCSP->SelectMobilePhase OptimizeAcid Optimize Acid Conc. (e.g., 0.4% Formic Acid) SelectMobilePhase->OptimizeAcid OptimizeSalt Optimize Salt Conc. (e.g., 0.35% Ammonium Formate) OptimizeAcid->OptimizeSalt OptimizeFlow Optimize Flow Rate (e.g., 1.0 mL/min) OptimizeSalt->OptimizeFlow AssessPerformance Assess System Suitability (Resolution, Tailing, etc.) OptimizeFlow->AssessPerformance AssessPerformance->OptimizeAcid Does Not Meet Criteria FinalMethod Final Validated Method AssessPerformance->FinalMethod Meets Criteria

Caption: A logical workflow for chiral HPLC method development.

Optimized HPLC Protocol and Methodology

This section provides the detailed, step-by-step protocol for the analysis.

Instrumentation and Consumables
  • HPLC System with a UV-Vis or Photodiode Array (PDA) Detector

  • Chiral Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC grade Methanol

  • Formic Acid (Reagent Grade)

  • Ammonium Formate (Reagent Grade)

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol / Formic Acid / Ammonium Formate (100:0.4:0.35 v/v/m)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: For 1 L of mobile phase, add 4.0 mL of formic acid and 3.5 g of ammonium formate to 1 L of HPLC grade methanol. Mix thoroughly and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-(3-Methylphenyl)butanedioic acid and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) 0.8 – 1.5
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12]

MethodValidation cluster_validation Validation Parameters ICH_Q2R1 ICH Q2(R1) Guideline Specificity Specificity ICH_Q2R1->Specificity Linearity Linearity & Range ICH_Q2R1->Linearity Accuracy Accuracy ICH_Q2R1->Accuracy Precision Precision (Repeatability & Intermediate) ICH_Q2R1->Precision LOD LOD ICH_Q2R1->LOD LOQ LOQ ICH_Q2R1->LOQ Robustness Robustness ICH_Q2R1->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Results Summary

The following table summarizes the results obtained during the method validation studies.

Validation ParameterResultConclusion
Specificity No interference from blank at the retention times of the enantiomers.Method is specific.
Linearity (Range) 1 – 200 µg/mL
Correlation Coeff. (r²) > 0.999 for both enantiomersMethod is linear.
Accuracy (% Recovery) 98.7% – 101.2% across three concentration levels (80, 100, 120%)Method is accurate.
Precision (Repeatability) %RSD < 1.0% for peak area and retention time (n=6)Method is precise.
Precision (Intermediate) %RSD < 1.5% for analyses on different days with different analystsMethod is precise.
Limit of Detection (LOD) 0.3 µg/mLMethod is sensitive.
Limit of Quantitation (LOQ) 1.0 µg/mLMethod is sensitive.
Robustness Minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C) did not significantly affect resolution or quantification.Method is robust.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the enantioselective separation and quantification of 2-(3-Methylphenyl)butanedioic acid. The use of a quinine-based anion-exchange chiral stationary phase provides excellent resolution, making this method highly suitable for quality control and research applications in the pharmaceutical industry.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Quality Guidelines. ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Chiral Stationary Phases for Liquid Chrom
  • Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns. Sigma-Aldrich.
  • Enantiomeric separation of the synthesized chiral dicarboxylic acid.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Effect of the concentration of acid modifier, TFA, on chiral separation.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • 2-Methyl-3-phenylpentanedioic acid. PubChem.
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Benchchem.
  • LC-MS COMPATIBLE REVERSED-PHASE SCREENING STRATEGIES ON DAICEL PROTEIN-BASED COLUMNS. HPLC.
  • Chiral HPLC Separ
  • 2-(3-Bromo-2-methylphenyl)butanedioic acid. Chemsrc.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • 1195656-70-2|2-(3-Methylphenyl)butanedioic acid. BLD Pharm.
  • Separation of 2-Butenoic acid, 3-methyl-, phenylmethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Direct Optical Resolution of Carboxylic Acids by Chiral HPLC on Tris(3,5-dimethylphenylcarbamate)s of Cellulose and Amylose. Chemistry Letters.
  • Butanedioic acid, (3-methylphenyl)methyl- CAS#: 6315-20-4. ChemicalBook.
  • Chemical Properties of Butanedioic acid, butyl phenylmethyl ester (CAS 1223-37-6). Cheméo.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester. Benchchem.

Sources

Application

Application Notes and Protocols: Developing Robust Assays for 2-(3-Methylphenyl)butanedioic Acid Activity

Introduction: Characterizing a Novel Succinate Analog 2-(3-Methylphenyl)butanedioic acid is a derivative of butanedioic acid, commonly known as succinic acid. Succinic acid is a critical metabolic intermediate in the tri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Succinate Analog

2-(3-Methylphenyl)butanedioic acid is a derivative of butanedioic acid, commonly known as succinic acid. Succinic acid is a critical metabolic intermediate in the tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain.[1][2] Given its structural similarity to succinate, 2-(3-Methylphenyl)butanedioic acid is a prime candidate for investigation as a modulator of enzymes that recognize succinate or structurally related dicarboxylic acids.

This guide provides a comprehensive framework for developing and executing robust biochemical and cell-based assays to characterize the biological activity of 2-(3-Methylphenyl)butanedioic acid. We will focus on two primary, plausible enzyme targets: Succinate Dehydrogenase (SDH) and α-ketoglutarate (α-KG)-dependent dioxygenases. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying assay principles.

Part 1: Targeting Succinate Dehydrogenase (Complex II)

SDH is a key enzyme in cellular metabolism, linking the TCA cycle to oxidative phosphorylation. Inhibition of SDH can have significant effects on cellular respiration and energy production, making it a target for fungicides and a subject of interest in various diseases.[1]

Biochemical Assay: Spectrophotometric Measurement of SDH Inhibition

This assay quantifies SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1][3] In the presence of succinate, active SDH transfers electrons to DCPIP, causing its color to change from blue to colorless, which can be measured as a decrease in absorbance at 600 nm.[1] The rate of this change is proportional to SDH activity.

The core of this method lies in a straightforward enzymatic reaction where succinate is oxidized to fumarate. The electrons generated in this process are intercepted by DCPIP. An inhibitor like 2-(3-Methylphenyl)butanedioic acid will compete with the native substrate (succinate), thereby reducing the rate of DCPIP reduction.

SDH_Assay_Principle cluster_reaction SDH Catalyzed Reaction cluster_detection Detection Mechanism cluster_inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate e 2e- DCPIP_ox DCPIP (Oxidized) Blue DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Reduction e->DCPIP_ox from SDH Inhibitor 2-(3-Methylphenyl)butanedioic acid Inhibitor->SDH Inhibits

Caption: Workflow for the spectrophotometric SDH inhibition assay.

Materials:

  • Mitochondrial extract (as a source of SDH)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 250 mM sucrose, 1 mM KCN

  • Succinate solution (1 M)

  • DCPIP solution (2 mM)

  • 2-(3-Methylphenyl)butanedioic acid (test compound)

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of 2-(3-Methylphenyl)butanedioic acid in DMSO. A typical starting concentration for the highest dose might be 10 mM, serially diluted to cover a broad concentration range.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of mitochondrial extract

    • 5 µL of the test compound dilution (or DMSO for the control wells).[1]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the compound to interact with the enzyme.[1]

  • Reaction Initiation: Start the reaction by adding the following to each well:

    • 20 µL of 100 mM succinate

    • 15 µL of 2 mM DCPIP.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Percentage Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Parameter Description Example Value
IC50 Half-maximal inhibitory concentration15.2 µM
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit of the curve>0.98

Part 2: Targeting α-Ketoglutarate-Dependent Dioxygenases

This large family of enzymes uses α-ketoglutarate and molecular oxygen to catalyze a variety of oxidative reactions, including hydroxylations and demethylations.[4][5] They are involved in processes like collagen biosynthesis, fatty acid metabolism, and epigenetic regulation.[4] Given that 2-(3-Methylphenyl)butanedioic acid is a dicarboxylic acid, it could potentially act as a competitive inhibitor by binding to the α-KG binding site on these enzymes.[4]

Biochemical Assay: Colorimetric Measurement of α-KG Consumption

This assay measures the activity of α-KG-dependent dioxygenases by quantifying the amount of α-KG consumed during the enzymatic reaction. Unconsumed α-KG is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product that can be measured spectrophotometrically.[6]

The enzyme utilizes α-KG as a co-substrate. The amount of α-KG remaining after the reaction is inversely proportional to the enzyme's activity. The presence of an inhibitor will lead to less α-KG consumption and thus a stronger colorimetric signal.

aKG_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Step cluster_inhibition Inhibition Mechanism Enzyme α-KG Dioxygenase Product_prime Product (e.g., Hydroxylated) Enzyme->Product_prime Succinate_byproduct Succinate Enzyme->Succinate_byproduct CO2 CO2 Enzyme->CO2 aKG_remaining α-KG (Remaining) Enzyme->aKG_remaining Unconsumed aKG_initial α-KG (Initial) aKG_initial->Enzyme Substrate_prime Prime Substrate Substrate_prime->Enzyme DNPH 2,4-DNPH aKG_remaining->DNPH Colored_Product Colored Product (Measure Absorbance) DNPH->Colored_Product Inhibitor 2-(3-Methylphenyl)butanedioic acid Inhibitor->Enzyme Inhibits

Caption: Workflow for the α-KG consumption assay.

Materials:

  • Recombinant α-KG-dependent dioxygenase (e.g., a histone demethylase)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM Ascorbate

  • α-Ketoglutarate (10 mM stock)

  • Prime substrate (e.g., a methylated histone peptide)

  • 2,4-DNPH solution (1 mg/mL in 2 M HCl)

  • NaOH solution (2.5 M)

  • Test compound and DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Dilute the enzyme in Assay Buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 20 µL Assay Buffer

    • 10 µL of test compound dilution (or DMSO)

    • 10 µL of enzyme solution

    • 10 µL of prime substrate

  • Reaction Initiation: Start the reaction by adding 10 µL of α-ketoglutarate solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Derivatization:

    • Stop the reaction and derivatize the remaining α-KG by adding 50 µL of 2,4-DNPH solution to each well.[6]

    • Incubate at room temperature for 10 minutes.

    • Add 100 µL of 2.5 M NaOH to each well to develop the color.[6]

  • Measurement: Read the absorbance at 450 nm.

  • Standard Curve: Prepare a standard curve of known α-KG concentrations to correlate absorbance with the amount of α-KG.

  • Calculate α-KG Consumed: Determine the amount of α-KG remaining in each well from the standard curve. Calculate the amount consumed by subtracting this value from the initial amount.

  • Percentage Inhibition and IC50: Calculate the percentage of inhibition and determine the IC50 value as described in the SDH assay protocol.

Part 3: Advanced and Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context, assessing the compound's effects on cellular metabolism and viability.[7][8]

Fluorescence Polarization (FP) Competition Assay

This is a powerful, homogeneous assay technique used to study molecular binding events in solution.[9][10][11] It is particularly well-suited for high-throughput screening (HTS).[12][13]

The assay measures the change in the polarization of fluorescent light. A small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, resulting in low polarization. When this tracer binds to a larger protein (the target enzyme), its tumbling slows down, leading to an increase in polarization. An unlabeled competitor compound, such as 2-(3-Methylphenyl)butanedioic acid, can displace the tracer from the protein's binding site, causing the tracer to tumble freely again and resulting in a decrease in polarization.[9]

FP_Assay_Principle cluster_high_fp High Polarization Signal Enzyme Target Enzyme BoundComplex Enzyme-Tracer Complex Tracer Fluorescent Tracer (e.g., Labeled Succinate) Inhibitor Test Compound (Unlabeled) Enzyme_Compete Target Enzyme Inhibitor->Enzyme_Compete Tracer_Free Free Tracer (Fast Tumbling) BoundComplex_Label Bound Tracer (Slow Tumbling) Enzyme_Compete->Tracer

Caption: Principle of the Fluorescence Polarization competition assay.

Materials:

  • Target enzyme (e.g., SDH or an α-KG dioxygenase)

  • Fluorescently-labeled tracer (e.g., a succinate or α-KG analog conjugated to a fluorophore like FITC)

  • Assay Buffer (optimized for the target enzyme)

  • Test compound and DMSO

  • Black, non-binding 384-well microplates[14]

  • Microplate reader with FP capabilities

Procedure:

  • Component Preparation: Prepare solutions of the enzyme, tracer, and serial dilutions of the test compound in Assay Buffer.

  • Assay Setup: In a 384-well plate, add:

    • 10 µL of enzyme solution

    • 10 µL of test compound dilution (or DMSO for controls)

    • 10 µL of fluorescent tracer solution.[14]

  • Controls:

    • Low Polarization Control: Wells with only the tracer and buffer.

    • High Polarization Control: Wells with the enzyme and tracer (no competitor).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Calculate Millipolarization (mP) values: The instrument software will typically calculate the mP values.

  • Percentage Inhibition: Calculate the percent inhibition or displacement based on the mP values of the low and high controls.

  • IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to find the IC50.

Cell-Based Metabolic Assay

This assay evaluates the effect of the test compound on the overall metabolic activity of cultured cells. A common method is to measure the reduction of a tetrazolium salt (like MTT or WST-1) to a colored formazan product by metabolically active cells. This reduction is dependent on cellular dehydrogenases and the availability of NADH or NADPH.

Materials:

  • A relevant cell line (e.g., a cancer cell line with known metabolic characteristics)

  • Cell culture medium

  • Test compound and DMSO

  • WST-1 or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(3-Methylphenyl)butanedioic acid for 24-72 hours. Include vehicle (DMSO) controls.

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: Measure the absorbance of the colored formazan product.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of metabolic activity or cell viability. Plot this against the compound concentration to determine the EC50 (half-maximal effective concentration).

Conclusion and Best Practices

This guide outlines a multi-faceted approach to characterizing the biological activity of 2-(3-Methylphenyl)butanedioic acid. By starting with targeted biochemical assays against high-probability targets like SDH and α-KG-dependent dioxygenases, researchers can efficiently determine direct inhibitory activity and potency (IC50). Advanced methods like Fluorescence Polarization can be employed for higher throughput applications.[15][16][17] Finally, cell-based assays provide crucial insights into the compound's effects in a more complex biological system, assessing its impact on cellular metabolism and health.[7][8][18]

For all assays, it is critical to include appropriate controls, perform robust data analysis, and validate the results to ensure they are reliable and reproducible.[19] This systematic approach will enable a thorough understanding of the mechanism of action of 2-(3-Methylphenyl)butanedioic acid and its potential as a novel therapeutic or research tool.

References

  • High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.
  • Fluorescence Polarization Assays in Small Molecule Screening.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio.
  • Fluorescence Polariz
  • Alpha-ketoglutar
  • High-throughput Enzyme Screening.
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed.
  • Fluorescence Polarization Assays: Principles & Applic
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • Application Notes and Protocols: Benodanil Succinate Dehydrogenase Inhibition Assay. Benchchem.
  • Comprehensive Guide to Enzyme Assay Development: Key Str
  • Succinate Dehydrogenase Assay Kits. Biocompare.
  • Cell-Based Assays Guide. Antibodies.com.
  • Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560). Abcam.
  • From Cell-Free Protein Synthesis to Whole-Cell Biotransformation: Screening and Identification of Novel α-Ketoglutarate-Dependent Dioxygenases for Preparative-Scale Synthesis of Hydroxy-l-Lysine. MDPI.
  • BUTANEDIOIC ACID. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-(3-Methylphenyl)butanedioic acid

Ticket Subject: Troubleshooting Common Side Reactions & Impurities Assigned Specialist: Senior Application Scientist Status: Active Target Molecule: 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccini...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Common Side Reactions & Impurities Assigned Specialist: Senior Application Scientist Status: Active Target Molecule: 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid or m-tolylsuccinic acid).

Executive Summary

The synthesis of 2-(3-Methylphenyl)butanedioic acid is most robustly achieved via the Stobbe Condensation of 3-methylbenzaldehyde with diethyl succinate, followed by hydrolysis and catalytic hydrogenation. While this route is reliable, it is chemically nuanced.

This guide addresses the three most critical failure points reported by our user base:

  • Paraconic Acid "Dead-Ends" (Stalled intermediates during condensation).

  • Aromatic Over-Reduction (Selectivity loss during hydrogenation).

  • Regio-Isomeric Impurities (Double bond migration).

Module 1: The Stobbe Condensation Phase

Context: The reaction of 3-methylbenzaldehyde with diethyl succinate using a base (typically NaOEt or t-BuOK).

Issue 1: "I isolated a white solid that is insoluble in base, but my target should be an acid-ester."

Diagnosis: You have isolated the


-Lactone Intermediate (Paraconic Acid derivative)  instead of the ring-opened half-ester.
Technical Explanation:  The Stobbe mechanism proceeds via a lactone intermediate formed by the intramolecular attack of the alkoxide on the ester carbonyl.[1] Under thermodynamic control (long reflux, strong base), this ring opens to form the stable carboxylate salt. If the reaction is quenched too early or the base is consumed by moisture, the equilibrium shifts back to the lactone.
Troubleshooting Protocol: 
  • Do not discard the solid.

  • Resubject to Hydrolysis: Dissolve the solid in 10% aqueous NaOH and reflux for 1 hour. The lactone ring will open.

  • Acidification: Cool and acidify carefully to pH 2-3 to precipitate the desired alkylidene succinic acid.

Issue 2: "The reaction mixture turned into a viscous, dark tar with low yield."

Diagnosis: Cannizzaro Reaction or Claisen Self-Condensation . Technical Explanation:

  • Cannizzaro: In the presence of strong base, 3-methylbenzaldehyde can disproportionate into the alcohol and carboxylic acid, consuming the starting material.

  • Claisen: Diethyl succinate can self-condense to form diethyl succinylsuccinate (a cyclic oligomer). Preventative Protocol:

  • Order of Addition: Never add the aldehyde directly to the base without the succinate present.

  • Standard: Pre-mix the aldehyde and diethyl succinate. Add this mixture dropwise to a refluxing suspension of the base. This keeps the concentration of free aldehyde low relative to the enolate.

Module 2: The Hydrogenation Phase

Context: Reducing the unsaturated alkylidene intermediate to the saturated 2-(3-methylphenyl)butanedioic acid.

Issue 3: "NMR shows multiplets in the 1.0–2.0 ppm region and loss of aromatic signals."

Diagnosis: Ring Hydrogenation (Over-reduction). Technical Explanation: The m-tolyl ring is electron-rich. Using highly active catalysts (like PtO₂ or high-loading Pd/C) at high pressures (>50 psi) will reduce the aromatic ring to a methyl-cyclohexyl moiety. Troubleshooting Protocol:

  • Switch Catalyst: Use 5% Pd/C (unreduced) or Pd/BaSO₄ . Avoid Platinum (Pt) or Rhodium (Rh) catalysts, which are highly active for arene hydrogenation.

  • Solvent Control: Use Acetic Acid or Ethyl Acetate. Avoid alcohols if transesterification is observed, though ethanol is standard.

  • Pressure Limit: Maintain H₂ pressure between 1–3 atm (balloon to 45 psi) . Do not exceed 50 psi.

Issue 4: "The hydrogenation stalled after 10% conversion."

Diagnosis: Catalyst Poisoning. Technical Explanation: The sulfur content in technical grade 3-methylbenzaldehyde (often from sulfite adduct purification) or trace thio-compounds can poison the Pd surface. Corrective Action:

  • Wash the Intermediate: Recrystallize the unsaturated acid precursor from water/ethanol to remove trace impurities before hydrogenation.

  • Increase Catalyst Load: Add a fresh batch of catalyst (10 wt%) to the stalled mixture (under inert atmosphere!) rather than increasing pressure.

Module 3: Visualizing the Pathway & Failures

The following diagram maps the critical decision points and side reaction pathways.

StobbePathway cluster_inputs Reagents Start 3-Methylbenzaldehyde + Diethyl Succinate Enolate Succinate Enolate Start->Enolate Deprotonation Cannizzaro SIDE REACTION: Cannizzaro (Aldehyde Loss) Start->Cannizzaro Excess Base No Succinate Base Base (NaOEt) Base->Enolate Aldol Aldol Intermediate Enolate->Aldol + Aldehyde Claisen SIDE REACTION: Claisen Self-Condensation (Oligomers) Enolate->Claisen No Aldehyde Lactone γ-Lactone (Paraconic Acid Deriv.) Aldol->Lactone Cyclization Lactone->Lactone Isolated if Acidic Workup too early UnsatSalt Alkylidene Succinate Salt Lactone->UnsatSalt Ring Opening (Thermodynamic Control) UnsatAcid Unsaturated Acid (Half-Ester or Diacid) UnsatSalt->UnsatAcid Acidification Target TARGET: 2-(3-Methylphenyl) butanedioic acid UnsatAcid->Target H2, Pd/C (Selective Reduction) OverRed IMPURITY: Cyclohexyl Analog (Ring Saturation) UnsatAcid->OverRed Pt Catalyst or High Pressure Isomer IMPURITY: Itaconic Isomer (Double Bond Migration) UnsatAcid->Isomer Base Catalyzed Isomerization

Caption: Figure 1. Mechanistic pathway of the Stobbe condensation showing the critical lactone intermediate and potential divergence points for side reactions.

Summary of Quantitative Data

ParameterOptimal RangeConsequence of Deviation
Base Equivalents 1.1 – 1.5 eq.<1.0: Incomplete conversion. >2.0: Cannizzaro risk increases.
Temperature (Stobbe) Reflux (78-85°C)Low: Stalls at Lactone stage. High: Tar/Polymerization.
H₂ Pressure 15 – 45 psi>50 psi: Aromatic ring reduction (3-methylcyclohexyl impurity).
Catalyst Loading 5-10 wt% (Pd/C)Low: Incomplete reduction. High: Cost/Over-reduction risk.

Frequently Asked Questions (FAQs)

Q: Can I use dimethyl succinate instead of diethyl succinate? A: Yes, but the hydrolysis rates differ. Dimethyl esters hydrolyze faster, which is generally beneficial, but they are also more prone to Claisen self-condensation. Ensure your addition rate of the ester/aldehyde mixture is strictly controlled.

Q: Why is the 3-methyl group important to consider during synthesis? A: While the methyl group is relatively stable, it activates the aromatic ring at the ortho and para positions relative to itself. This makes the ring slightly more susceptible to electrophilic attack or over-reduction compared to unsubstituted phenyl rings. Additionally, avoid using KMnO₄ for purification, as it will oxidize the benzylic methyl group to a carboxylic acid (forming isophthalic acid derivatives).

Q: My final product is an oil that won't crystallize. What happened? A: 2-(3-Methylphenyl)butanedioic acid should be a solid. If it is an oil:

  • Solvent Trap: You may have trapped acetic acid or toluene. Dry under high vacuum at 50°C.

  • Isomer Mix: You may have a mixture of enantiomers (expected if racemic) or trace Z/E unsaturated isomers if hydrogenation was incomplete. Check proton NMR for alkene peaks (6.0–8.0 ppm region distinct from aromatics).

References

  • Stobbe Condensation Mechanism & Lactone Intermediate

    • Source: Alfa Chemistry.[1] "Mechanism of Stobbe Condensation."

  • General Stobbe Reaction Protocols

    • Source: Organic Reactions (Vol 6). "The Stobbe Condensation."[1][2][3][4][5][6][7][8]

    • URL:[Link]

  • Hydrogenation of Aryl-Substituted Olefins

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Side Reactions in Succinic Acid Synthesis

    • Source: Juniper Publishers. "Stobbe Condensation: Drawbacks and Side Reactions."[8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 2-(3-Methylphenyl)butanedioic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the derivatization of 2-(3-Methylphenyl)butanedioic acid. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 2-(3-Methylphenyl)butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve reliable, reproducible results in your analytical workflows.

Introduction

2-(3-Methylphenyl)butanedioic acid is a dicarboxylic acid, structurally related to succinic acid.[1][2] Its two carboxylic acid functional groups impart high polarity and low volatility, making it unsuitable for direct analysis by gas chromatography (GC).[3][4] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[3][5] This guide will focus on the two most prevalent and effective derivatization strategies for this class of compounds: silylation and esterification .

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for analyzing 2-(3-Methylphenyl)butanedioic acid by GC?

A1: The analysis of polar compounds like dicarboxylic acids by GC presents significant challenges. The presence of two carboxyl groups leads to strong intermolecular hydrogen bonding, which results in low volatility and poor thermal stability.[3] Injecting the underivatized compound can lead to broad, tailing peaks, poor resolution, or complete retention on the GC column.[6] Derivatization replaces the active, acidic protons on the carboxyl groups with non-polar moieties, disrupting the hydrogen bonding.[5] This chemical modification creates a derivative that is more volatile, less polar, and more thermally stable, making it amenable to GC analysis with sharp, symmetrical peaks and improved detection.[4][5]

Q2: What are the primary chemical strategies for derivatizing this dicarboxylic acid?

A2: The two most common and effective strategies are silylation and alkylation (specifically esterification).[7][8]

  • Silylation: This is the most popular method for GC sample analysis.[5] It involves replacing the active hydrogens of the carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silyl derivatives are generally more volatile and less polar than their parent compounds.[5]

  • Esterification (Alkylation): This method converts the carboxylic acid groups into esters (e.g., methyl or ethyl esters).[9] This is achieved by reacting the acid with an alcohol in the presence of a catalyst. Ester derivatives are stable and their formation is often quantitative.[5]

Q3: How do I decide between silylation and esterification for my application?

A3: The choice depends on your analytical instrumentation, desired sensitivity, and the complexity of your sample matrix.

  • Choose Silylation (e.g., with BSTFA) for general GC-MS analysis. Silylation is a versatile and rapid method that produces derivatives with characteristic mass spectra, aiding in compound identification.[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors, and their byproducts are volatile and typically do not interfere with chromatography.[11][12]

  • Choose Esterification (e.g., with BF₃/Methanol) for robustness or when using an Electron Capture Detector (ECD). Esterification yields very stable derivatives.[9] While methyl esters are common, using fluorinated alcohols (to create pentafluorobenzyl (PFB) esters, for example) can dramatically increase sensitivity for ECD analysis.[9][13] However, the catalyst (e.g., BF₃) must often be removed before injection to prevent column damage.[12]

Table 1: Comparison of Common Derivatization Methods
MethodCommon ReagentsTarget GroupsAdvantagesDisadvantagesBest For
Silylation BSTFA, MSTFA, TMCS (catalyst)-COOH, -OH, -NH, -SHFast reactions, volatile byproducts, versatile for multiple functional groups, good for MS fragmentation.[11][12][14]Derivatives are sensitive to moisture and can hydrolyze.[7][15] Reagent can degrade column if not careful.[16]General purpose GC-MS, multi-analyte screening.
Esterification BF₃/Methanol, HCl/Butanol, PFB-Br-COOH, PhenolsProduces highly stable derivatives, can be tailored for specific detectors (e.g., ECD), quantitative reactions.[5][9]Often requires harsher conditions (heat), catalyst may need removal, more specific to acidic groups.[7][12]Targeted analysis, trace analysis with ECD, samples with high moisture content.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 2-(3-Methylphenyl)butanedioic acid.

Problem: Incomplete or No Derivatization

Q: My chromatogram shows a broad, tailing peak for the underivatized acid, or I see both mono- and di-derivatized peaks. What is the cause?

A: This is the most common issue and can stem from several sources. The key is to systematically verify each step of your process.

Possible Causes & Recommended Actions:

  • Moisture Contamination: Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvent, or glassware will preferentially react with the reagent, consuming it before it can react with your analyte.[6][15]

    • Action: Ensure all glassware is oven-dried and cooled in a desiccator.[6] Use only high-purity, anhydrous solvents. If your sample is in an aqueous matrix, it must be evaporated to complete dryness under a stream of nitrogen before adding reagents.[6]

  • Insufficient Reagent: A dicarboxylic acid has two active hydrogens that need to be derivatized. An insufficient amount of reagent will lead to incomplete reactions and the formation of mono-derivatized products.[6]

    • Action: Use a significant molar excess of the derivatizing reagent. A general rule for silylation is a 2:1 molar ratio of reagent to each active hydrogen.[15] For a dicarboxylic acid, a higher excess is recommended to drive the reaction to completion.[6]

  • Suboptimal Reaction Conditions (Time/Temperature): Derivatization reactions are not always instantaneous. The steric hindrance provided by the 3-methylphenyl group may slow the reaction rate compared to a simple linear dicarboxylic acid.[17]

    • Action: Increase the reaction time or temperature. For silylation with BSTFA, heating at 70°C for 1 hour is a good starting point.[6] For esterification with BF₃/Methanol, heating at 60-100°C for up to an hour may be necessary.[6][18] Always monitor reaction progress to determine the optimal conditions.[18]

  • Reagent Degradation: Derivatization reagents can lose reactivity if stored improperly or for extended periods.[6]

    • Action: Store reagents in a desiccator, under an inert atmosphere (nitrogen or argon), and at the recommended temperature. Use a fresh vial of reagent if degradation is suspected and run a reagent blank to check for impurities.[8]

Problem: Derivative Instability & Poor Reproducibility

Q: My peak areas are inconsistent between runs, or the response for my derivatized analyte decreases if the sample sits in the autosampler. Why?

A: This typically points to the hydrolysis of the derivative. Trimethylsilyl (TMS) esters are particularly susceptible to breakdown in the presence of trace moisture.[7]

Possible Causes & Recommended Actions:

  • Hydrolysis of Silyl Derivatives: TMS derivatives can revert to the original acid if exposed to atmospheric or solvent moisture.[7]

    • Action: Analyze samples as soon as possible after derivatization. Use autosampler vials with PTFE-lined caps to create a tight seal. If stability remains an issue, consider forming a more robust derivative. TBDMS (tert-butyldimethylsilyl) derivatives are approximately 10,000 times more stable than their TMS counterparts.[16] Alternatively, esterification provides much more stable derivatives.[9]

  • Adsorption in the GC System: Even after derivatization, active sites in the GC inlet liner or on the column can cause analyte loss.

    • Action: Use a deactivated (silanized) inlet liner.[11] If peak tailing persists, perform column conditioning or trim the first few centimeters from the front of the column.

Problem: Extraneous Peaks in the Chromatogram

Q: I see multiple unexpected peaks that are not related to my analyte. What is their origin?

A: These peaks can arise from the derivatization reagent itself, side reactions, or contamination.

Possible Causes & Recommended Actions:

  • Reagent Byproducts: The derivatization reaction produces byproducts. While often volatile and eluting in the solvent front, they can sometimes interfere.[11]

    • Action: Always run a "reagent blank" (reagent + solvent, no analyte) under the same conditions as your sample. This will help you identify peaks originating from the reagent itself.

  • Sample Matrix Interference: Other compounds in your sample matrix with active hydrogens (e.g., alcohols, amines) will also be derivatized and appear in the chromatogram.[6]

    • Action: If the matrix is complex, a sample cleanup step (e.g., solid-phase extraction, SPE) may be necessary prior to derivatization to isolate the acidic components.

Visualized Workflows

Derivatization Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and solving incomplete derivatization.

G start Start: Incomplete Derivatization Observed check_moisture Step 1: Verify Anhydrous Conditions - Oven-dried glassware? - Anhydrous solvents? - Sample completely dry? start->check_moisture moisture_issue Problem: Moisture Contamination check_moisture->moisture_issue No fix_moisture Action: Re-prepare sample using strict anhydrous techniques. moisture_issue->fix_moisture Yes check_reagent Step 2: Check Reagent - Sufficient molar excess used? - Reagent fresh/stored properly? moisture_issue->check_reagent No fix_moisture->check_moisture reagent_issue Problem: Insufficient or Degraded Reagent check_reagent->reagent_issue No fix_reagent Action: Increase reagent concentration or use a fresh vial. reagent_issue->fix_reagent Yes check_conditions Step 3: Optimize Reaction - Increase temperature? - Increase reaction time? reagent_issue->check_conditions No fix_reagent->check_reagent conditions_issue Problem: Suboptimal Conditions check_conditions->conditions_issue No fix_conditions Action: Systematically increase temp/time. Monitor progress. conditions_issue->fix_conditions Yes consider_sterics Step 4: Consider Steric Hindrance - Is a more powerful reagent or catalyst needed? conditions_issue->consider_sterics No fix_conditions->check_conditions sterics_issue Problem: Steric Hindrance consider_sterics->sterics_issue No fix_sterics Action: Add catalyst (TMCS) or switch to a less hindered reagent. sterics_issue->fix_sterics Yes end Success: Complete Derivatization sterics_issue->end No fix_sterics->consider_sterics

Caption: A logical workflow for troubleshooting incomplete derivatization.

Derivatization Method Selection

This decision tree guides the user to the most appropriate derivatization strategy based on their analytical needs.

G q1 What is the primary analytical detector? ms Mass Spectrometry (MS) q1->ms MS fid_ecd FID or ECD q1->fid_ecd FID / ECD q2_ms Is maximum stability critical (e.g., long autosampler sequence)? ms->q2_ms q3_ecd Is trace-level detection required? fid_ecd->q3_ecd silylation Recommendation: Silylation (BSTFA + 1% TMCS) Rationale: Fast, versatile, excellent MS fragmentation patterns. q2_ms->silylation No esterification Recommendation: Esterification (BF3/Methanol) Rationale: Highly stable derivatives, less prone to hydrolysis. q2_ms->esterification Yes ester_fid Recommendation: Esterification (BF3/Methanol or Butanol) Rationale: Robust and quantitative for FID. q3_ecd->ester_fid No ester_ecd Recommendation: Fluorinated Esterification (PFB-Br) Rationale: Creates highly electron-capturing derivatives for ultimate sensitivity on ECD. q3_ecd->ester_ecd Yes

Caption: Decision tree for selecting a derivatization method.

Detailed Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA + 1% TMCS (for GC-MS)

This protocol is a robust starting point for creating volatile trimethylsilyl (TMS) esters. The trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of BSTFA, which is particularly useful for dicarboxylic or sterically hindered acids.[15][16]

Materials:

  • Dried sample containing 2-(3-Methylphenyl)butanedioic acid (approx. 10-100 µg).

  • Anhydrous pyridine or acetonitrile (solvent).[6]

  • BSTFA + 1% TMCS (silylation reagent).[6]

  • 2 mL autosampler vials with PTFE-lined screw caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place the dried residue in a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Pyridine can act as an acid scavenger for any HCl byproduct from the TMCS.[7]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.[6] This large excess ensures the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 1 hour in a heating block or oven.[6]

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis. The sample is now ready for injection.

Protocol 2: Esterification with Boron Trifluoride-Methanol (BF₃/MeOH)

This classic method produces stable methyl esters. It is effective but requires careful handling of the corrosive BF₃ reagent.

Materials:

  • Dried sample containing 2-(3-Methylphenyl)butanedioic acid.

  • 14% Boron Trifluoride in Methanol (BF₃/MeOH) solution.[6]

  • Hexane (extraction solvent).

  • Saturated Sodium Chloride (NaCl) solution (brine).

  • 2 mL autosampler vials and a separate reaction vial (e.g., 4 mL).

Procedure:

  • Reagent Addition: Place the dried sample in a reaction vial. Add 200 µL of 14% BF₃ in methanol.[6]

  • Reaction: Cap the vial tightly, vortex, and heat at 60°C for 30-60 minutes.[6] The reaction converts both carboxyl groups to methyl esters.

  • Cooling & Quenching: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and vortex.[6] The salt reduces the solubility of the organic esters in the aqueous layer.[18]

  • Extraction: Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[6] The derivatized product will partition into the upper hexane layer.

  • Sample Transfer & Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial. The sample is now ready for GC-MS or GC-FID analysis.

Table 2: Recommended Starting Conditions for Derivatization
ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF₃/Methanol)Rationale
Analyte State Completely DryCompletely DryPrevents reagent hydrolysis and ensures efficient reaction.[6][15]
Solvent Pyridine or Acetonitrile (Anhydrous)N/A (Reagent is the solvent)Pyridine acts as a catalyst and acid scavenger.[7]
Reagent Excess >10x molar excessReagent used as solventDrives the equilibrium towards the di-substituted product.[6][15]
Temperature 70 °C60 - 80 °CProvides activation energy to overcome steric effects and ensure complete reaction.[6][18]
Time 60 minutes30 - 60 minutesEnsures the reaction reaches completion. Monitor for optimization.[15][18]
Post-Rx Workup None (Direct Injection)Liquid-Liquid ExtractionSilylation byproducts are volatile.[11] Esterification requires catalyst neutralization and product extraction.[6][18]

References

  • Firouzabadi, H., Iranpoor, N., & Shaterian, H. R. (2006). EFFECTIVE SILYLATION OF CARBOXYLIC ACIDS UNDER SOLVENT-FREE CONDITIONS WITH tert-BUTYLDIMETHYLSILYL CHLORIDE (TBDMSCL) AND TRIISOPROPYLSILYL CHLORIDE (TIPSCL). Phosphorus, Sulfur, and Silicon and the Related Elements, 166(1), 69-74. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]

  • Masse, C. E. (n.d.). Product Subclass 3: Butenedioic and Butynedioic Acid Esters. Science of Synthesis. Retrieved from [Link]

  • Decadental. (2026). Derivatization In Gas Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Wong, C. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Pietrogrande, M. C., Bacco, D., & Perrone, M. G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Annali di Chimica, 100(1-2), 41-48. Retrieved from [Link]

  • Study.com. (n.d.). Give the product of the reaction of butanedioic acid with two moles of 1-butanol. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

  • Unspecified Source. (n.d.). 2.
  • Unspecified Source. (n.d.).
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Pure. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Retrieved from [Link]

  • Masse, C. E. (n.d.). The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Science of Synthesis.
  • Springer. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). How to Perform Derivatization of Organic Compounds When Loading Samples on an Empty Glass Tube in TD-GC/MS?. Retrieved from [Link]

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Application Note No. 075. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(3-carboxyphenyl)methyl]butanedioic Acid. Retrieved from [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). dimethyl 2-(4-methylphenyl)succinate. Retrieved from [Link]

  • Unspecified Source. (n.d.). BUTANEDIOIC ACID.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-(3-Methylphenyl)butanedioic Acid in Solution

Welcome to the technical support center for 2-(3-Methylphenyl)butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Methylphenyl)butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for enhancing the stability of this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable, step-by-step protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(3-Methylphenyl)butanedioic acid in a solution?

A1: As a dicarboxylic acid, the stability of 2-(3-Methylphenyl)butanedioic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents.[1][2][3] The carboxylic acid functional groups are susceptible to chemical reactions such as hydrolysis, especially under harsh pH conditions (either highly acidic or alkaline), and oxidation.[4][5] The aromatic ring and the benzylic position can also be sites for oxidative degradation.

Q2: My solution of 2-(3-Methylphenyl)butanedioic acid is showing a decrease in concentration over time. What is the likely cause?

A2: A time-dependent decrease in concentration strongly suggests chemical degradation. The most common culprits are hydrolysis or oxidation, which can be accelerated by inappropriate pH levels, elevated temperatures, or exposure to light.[1][6] It is also crucial to consider the purity of your solvent and the potential for contaminants that could catalyze degradation reactions.

Q3: Can the choice of solvent impact the stability of 2-(3-Methylphenyl)butanedioic acid?

A3: Absolutely. While 2-(3-Methylphenyl)butanedioic acid, being a dicarboxylic acid, has some solubility in water, the choice of co-solvents can be critical.[7] For instance, using methanol should be approached with caution as it can potentially lead to esterification of the carboxylic acid groups, especially under acidic conditions.[1] The use of aprotic solvents might reduce the risk of hydrolysis but could impact solubility. The key is to select a solvent system that ensures complete dissolution while minimizing reactivity with the compound.

Q4: Are there any specific storage conditions you recommend for solutions of this compound?

A4: For optimal stability, solutions of 2-(3-Methylphenyl)butanedioic acid should be stored at refrigerated temperatures (2-8°C) and protected from light.[2] The container should be well-sealed to prevent solvent evaporation and exposure to atmospheric oxygen, which can promote oxidation. For long-term storage, freezing at -20°C or -80°C is often recommended, but it's essential to first confirm the compound's stability through freeze-thaw cycle studies.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers
Underlying Cause:

Dicarboxylic acids can be susceptible to pH-dependent hydrolysis.[4][5] The rate of degradation is often at its minimum within a specific pH range. Outside of this optimal range, both acid- and base-catalyzed hydrolysis can significantly increase.

Troubleshooting Workflow:

Caption: Workflow for addressing pH-dependent degradation.

Detailed Protocol: pH-Stability Profiling
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Prepare stock solutions of 2-(3-Methylphenyl)butanedioic acid in a suitable organic solvent (e.g., acetonitrile) and dilute them into each buffer to a final, known concentration.

  • Incubation: Incubate the samples at a constant, elevated temperature (e.g., 40-60°C) to accelerate degradation.[6]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample.

  • Quantification: Analyze the concentration of the parent compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). Plot k versus pH to identify the pH of maximum stability (lowest k value).

Data Interpretation:
pHBuffer SystemDegradation Rate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hours)
3.0Citrate0.0858.15
5.0Citrate0.01257.76
7.0Phosphate0.04515.40
9.0Borate0.1205.78
Issue 2: Evidence of Oxidative Degradation
Underlying Cause:

Oxidative degradation can occur when the compound is exposed to oxygen, trace metal ions, or peroxides.[10] The aromatic ring and the aliphatic chain of 2-(3-Methylphenyl)butanedioic acid are potential sites for oxidation.

Troubleshooting Workflow:

Caption: Workflow for addressing oxidative degradation.

Detailed Protocol: Forced Oxidation and Mitigation
  • Forced Oxidation Study:

    • Prepare a solution of 2-(3-Methylphenyl)butanedioic acid in the chosen buffer system.

    • Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3%).[6]

    • Incubate at room temperature and monitor the degradation over time using HPLC.

    • Analyze the stressed sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can confirm oxidative modifications (e.g., addition of oxygen atoms).[8]

  • Mitigation Strategies:

    • Inert Atmosphere: When preparing solutions, sparge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: Add a suitable antioxidant to the formulation. The choice of antioxidant will depend on the solvent system and potential interactions. Common examples include ascorbic acid for aqueous systems and butylated hydroxytoluene (BHT) for non-aqueous systems.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Comparative Stability with Protective Agents:
Condition% Degradation after 24 hours at 40°C
Control (Air)15.2%
Nitrogen Purge3.5%
+ 0.1% Ascorbic Acid2.1%
+ 0.01% EDTA8.9%
Nitrogen Purge + 0.1% Ascorbic Acid< 1.0%

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Vertex AI Search.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Analytical Techniques In Stability Testing. (2025).
  • Dicarboxylic acid solubility. (2023). Reddit.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Stability Assessments in Bioanalytical Method Valid
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • Dicarboxylic Acids. (2021). Chemistry LibreTexts.
  • Stabilization of minodronic acid in aqueous solution for parenteral formul

Sources

Optimization

Technical Support Center: Method Development for Chiral Separation of 2-(3-Methylphenyl)butanedioic Acid Isomers

Welcome to the Technical Support Center for the chiral separation of 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid). Because this molecule features a chiral center at the carbon bearing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid). Because this molecule features a chiral center at the carbon bearing the bulky m-tolyl group and possesses two carboxylic acid moieties, achieving baseline enantiomeric resolution requires precise thermodynamic and kinetic control.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols designed for analytical researchers and drug development professionals.

Mechanistic Foundations & Strategy

The separation of substituted succinic acids is notoriously challenging on standard normal-phase chiral columns due to severe peak tailing caused by the diacid functional groups. Instead, the most robust and cost-effective strategy employs Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in aqueous environments[1].

The β-cyclodextrin cavity (approx. 6.0–6.5 Å) perfectly accommodates the 3-methylphenyl ring. Enantiomeric discrimination occurs because the (R)- and (S)-isomers exhibit different spatial alignments of their succinic acid tails when the aromatic ring is docked inside the hydrophobic cavity, leading to distinct inclusion complex formation constants (


)[2].

Validated Experimental Protocols

Protocol A: Analytical RP-HPLC with Chiral Mobile Phase Additive (CMPA)

This method utilizes a conventional achiral column, leveraging HP-β-CD in the mobile phase to dynamically separate the enantiomers[1].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 25 mmol of HP-β-CD in 1.0 L of ultra-pure water. Add 0.5% (v/v) triethylamine to act as a silanol-masking agent.

  • pH Adjustment (System Validation Step): Titrate the buffer with glacial acetic acid until the pH reaches exactly 3.0.

    • Self-Validation: Verify the pH meter calibration. If the final pH exceeds 3.5, the diacid will partially ionize, drastically reducing its affinity for the hydrophobic CD cavity. Discard and remake if out of spec.

  • Mobile Phase Blending: Mix the aqueous buffer with HPLC-grade Methanol at an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane and degas via sonication for 20 minutes.

  • Chromatographic Setup: Install a standard achiral ODS C18 column (150 × 4.6 mm, 5 µm). Set the column oven to 20 °C.

  • Execution: Inject 10 µL of the racemic 2-(3-Methylphenyl)butanedioic acid sample (1.0 mg/mL). Run isocratically at 0.8 mL/min with UV detection at 254 nm.

Protocol B: Preparative Scale-Up via High-Speed Countercurrent Chromatography (HSCCC)

For milligram-to-gram scale isolation, HSCCC eliminates solid-phase adsorption issues and utilizes biphasic chiral recognition[3].

Step-by-Step Methodology:

  • Solvent System Preparation: In a separatory funnel, mix n-hexane, methyl tert-butyl ether (MTBE), and 0.1 M phosphate buffer (pH 2.5) at a volume ratio of 0.5:1.5:2 (v/v/v)[2]. Vigorously shake and let equilibrate at room temperature.

  • Selector Addition: Separate the phases. Add 0.1 M HP-β-CD exclusively to the lower aqueous phase.

  • Equilibration: Pump the upper organic phase (stationary phase) into the HSCCC column at 30.0 mL/min until the coil is fully loaded.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm. Pump the lower aqueous phase (mobile phase) at 2.0 mL/min in head-to-tail mode until the mobile phase emerges from the outlet, establishing stationary phase retention.

  • Sample Injection: Inject the racemate dissolved in 10 mL of a 1:1 mixture of the two phases. Collect fractions every 2 minutes.

Workflow & System Logic

HPLC_Troubleshooting Issue Issue: Rs < 1.5 (Co-elution) CheckPH Check Buffer pH Issue->CheckPH Step 1 FixPH Adjust to pH 2.5-3.0 (Protonate Diacid) CheckPH->FixPH If pH > 3.5 CheckCD Check HP-β-CD Conc. CheckPH->CheckCD If pH OK FixCD Increase to 25-30 mM CheckCD->FixCD If < 20 mM CheckTemp Check Column Temp CheckCD->CheckTemp If OK FixTemp Decrease to 15-20°C (Enhance Inclusion) CheckTemp->FixTemp If > 25°C

Decision tree for troubleshooting sub-optimal enantiomeric resolution (Rs < 1.5) in HPLC.

HSCCC_Mechanism OrgPhase Organic Stationary Phase (n-Hexane / MTBE) High solubility for neutral isomers Interface Liquid-Liquid Interface OrgPhase->Interface Mass Transfer AqPhase Aqueous Mobile Phase (pH 2.5 Buffer + HP-β-CD) Chiral recognition & inclusion Interface->AqPhase Selective Complexation K(R) ≠ K(S)

Biphasic chiral recognition mechanism in HSCCC using HP-β-CD as the aqueous selector.

Quantitative Method Parameters

Table 1: Comparison of Analytical and Preparative Parameters
ParameterAnalytical RP-HPLC (CMPA)Preparative HSCCC
Primary Goal Rapid purity analysis & ee% determinationMilligram-to-gram scale enantiomer isolation
Stationary Phase Achiral ODS C18 (150 × 4.6 mm, 5 µm)n-Hexane / MTBE (organic upper phase)
Mobile Phase 80:20 Aqueous Buffer / Methanol0.1 M Phosphate Buffer (aqueous lower phase)
Chiral Selector 25 mM HP-β-CD in aqueous buffer0.1 M HP-β-CD in aqueous mobile phase
Optimum pH 2.5 – 3.02.5 – 2.67
Temperature 15 °C – 20 °C20 °C – 25 °C
Typical Resolution (Rs) > 1.5 (Baseline)> 2.0
Table 2: Thermodynamic & Kinetic Troubleshooting Matrix
VariableRange TestedOptimal ValueMechanistic Effect on Separation
Buffer pH 2.0 – 6.02.5 – 3.0Maintains diacid in a neutral state; prevents ionization which destroys hydrophobic cavity inclusion[4].
HP-β-CD Conc. 10 – 50 mM25 – 30 mMIncreases the statistical probability of inclusion complex formation; excess causes mobile phase viscosity issues.
Temperature 10 °C – 40 °C20 °CLower temperatures thermodynamically favor the exothermic inclusion complexation (

)[2].
Organic Modifier 10% – 40%20% MethanolBalances bulk solvent polarity. Too much methanol outcompetes the analyte for the cyclodextrin cavity.

Troubleshooting Guides & FAQs

Q1: Why does the meta-methyl group cause peak broadening compared to unsubstituted phenylsuccinic acid? A: The methyl group at the meta position of the phenyl ring increases the steric bulk and hydrophobicity of the molecule. This alters the insertion geometry into the hydrophobic cavity of HP-β-CD. As a result, the mass transfer kinetics between the free and complexed states are slightly slower, leading to broader peaks. To counteract this, lower the flow rate to 0.6 mL/min and decrease the column temperature to 15 °C to stabilize the inclusion complex.

Q2: I am losing resolution at higher injection volumes during HPLC. How do I scale up? A: Analytical CMPA methods are easily overloaded because the chiral selector is dynamically supplied in the mobile phase, leading to local depletion of HP-β-CD at the injection band. If you need to isolate more than 1-2 mg, do not scale up the HPLC injection volume. Instead, transition to the HSCCC protocol (Protocol B), which utilizes a continuous liquid-liquid partition mechanism capable of handling hundreds of milligrams of racemate without loss of resolution[3].

Q3: How exactly does pH affect the resolution of the isomers? A: 2-(3-Methylphenyl)butanedioic acid has two pKa values (approx. 4.0 and 5.5). At pH > 4.6, the bivalent anion dominates[4]. Ionic species are highly hydrophilic and strongly prefer the bulk aqueous phase over the hydrophobic inner cavity of the cyclodextrin. Maintaining the pH between 2.5 and 3.0 ensures the molecule remains fully protonated (neutral), maximizing the hydrophobic interactions required for chiral discrimination[2].

Q4: Can I use a normal-phase chiral column (e.g., Chiralpak AD-H) instead of the CMPA method? A: While polysaccharide-based chiral stationary phases (CSPs) can separate substituted succinic acids, the diacid nature of the compound often leads to irreversible adsorption and severe peak tailing in normal-phase solvents (Hexane/IPA) unless a strong acidic modifier like trifluoroacetic acid (TFA) is heavily used. The CMPA method using an achiral C18 column is often preferred for its cost-effectiveness, column longevity, and robust peak shapes in buffered aqueous environments[1].

References

  • Title: Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Source: nih.gov. URL: 3

  • Title: Determination of Kinetics in Biphasic Recognition Chiral Extraction for Separation of Phenylsuccinic Acid Enantiomers. Source: tandfonline.com. URL: 4

  • Title: Enantioseparation of phenylsuccinic acid by high speed counter-current chromatography using hydroxypropyl-β-cyclodextrin as chiral selector. Source: nih.gov. URL: 2

  • Title: Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin. Source: oup.com. URL: 1

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of HPLC Method for 2-(3-Methylphenyl)butanedioic Acid Analysis

Executive Summary & Analytical Context 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of indanones, tetralones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of indanones, tetralones, and pharmaceutical precursors like NSAID derivatives.

The analytical challenge lies in its dual nature:

  • High Polarity: Two carboxylic acid groups (

    
    , 
    
    
    
    ) cause poor retention and peak fronting on standard C18 columns at neutral pH.
  • Isomeric Complexity: The meta-substitution (3-methyl) must be chromatographically resolved from potential ortho- (2-methyl) and para- (4-methyl) impurities, as well as the des-methylated phenylsuccinic acid.

This guide validates a Reversed-Phase HPLC (RP-HPLC) method with Acidic pH Control , contrasting it with GC-MS and HILIC alternatives. The protocol is designed to meet ICH Q2(R2) standards.[1]

Comparative Technology Assessment

Before detailing the protocol, we objectively compare the selected RP-HPLC method against common alternatives to justify the experimental choice.

FeatureRP-HPLC (Acidic Buffer) GC-FID / GC-MS HILIC / Normal Phase
Principle Hydrophobic interaction (suppressed ionization).Volatility (requires derivatization).[2]Polar partitioning.
Sample Prep Minimal (Dissolve & Filter).High (Silylation/Methylation required).Moderate (Dilution in organic).
Isomer Resolution Excellent (with Phenyl-Hexyl or C18).Good (based on boiling point/polarity).Poor for non-polar isomers.
Throughput High (10-15 min run).Low (30 min prep + 20 min run).Moderate (Long equilibration).
Robustness High (Standard lab equipment).Moderate (Derivatization is moisture sensitive).Low (Sensitive to water content).
Verdict Preferred Method. Best balance of speed, accuracy, and ease of use.Alternative. Use only if orthogonal confirmation is needed.Not Recommended. Unnecessary complexity.
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the analytical method based on molecular properties.

MethodSelection Start Start: 2-(3-Methylphenyl) butanedioic acid Analysis CheckVolatility Is the molecule volatile? Start->CheckVolatility Derivatization Can we derivatize? CheckVolatility->Derivatization No (Dicarboxylic Acid) GCMS GC-MS Method (Requires Silylation) Derivatization->GCMS Yes (If HPLC unavailable) CheckPolarity Check Polarity/pKa Derivatization->CheckPolarity No (Prefer Direct Analysis) AcidicMobile Use Acidic Mobile Phase (pH < 3.0) CheckPolarity->AcidicMobile pKa ~3.8 (Ion Suppression needed) RPHPLC RP-HPLC (C18/Phenyl) **SELECTED METHOD** AcidicMobile->RPHPLC Suppressed Ionization Increases Retention

Caption: Logical framework selecting RP-HPLC with acidic buffering over GC-MS to avoid derivatization steps.

High-Performance Liquid Chromatography (HPLC) Protocol[2][3][4][5][6][7]

This protocol utilizes Ion Suppression to ensure the dicarboxylic acid remains in its neutral (protonated) form, maximizing interaction with the stationary phase.

Chromatographic Conditions[5][8][9][10][11][12][13]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer separation).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (primary/sensitivity) and 254 nm (secondary/selectivity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to separate the polar starting materials from the target molecule and flush out highly non-polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient (Elution of Target)
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(3-Methylphenyl)butanedioic acid reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

Method Validation (ICH Q2(R2) Framework)

This validation strategy aligns with the ICH Q2(R2) guidelines, focusing on the "fitness for purpose" of the analytical procedure.

Specificity (Isomer Resolution)
  • Objective: Demonstrate separation between the meta-isomer (target) and ortho/para isomers.

  • Protocol: Inject a mixture containing 0.1 mg/mL of the target and 0.01 mg/mL of potential isomers.

  • Acceptance Criteria: Resolution (

    
    ) between the target peak and closest eluting isomer must be 
    
    
    
    .
  • Mechanism: The methyl group position affects the electron density and steric fit into the C18 stationary phase. If C18 fails to resolve them (

    
    ), switch to a Phenyl-Hexyl  column, which utilizes 
    
    
    
    interactions for superior shape selectivity.
Linearity & Range[6][14]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix (if analyzing formulation) or solvent (if API) with known amounts of standard at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% Working Standard.

  • Acceptance Criteria: RSD of Peak Area

    
    .
    
Robustness (The "Self-Validating" Check)

Deliberately vary parameters to ensure method stability:

  • pH of Mobile Phase A:

    
     units.
    
  • Column Temp:

    
    C.
    
  • Flow Rate:

    
     mL/min.
    
  • Critical Check: If pH rises > 3.0, the carboxylic acid groups will ionize (

    
    ), causing the peak to elute near the void volume (
    
    
    
    ). Strict pH control is the causality of retention.

Visualizing the Validation Workflow

The following diagram outlines the sequence of validation experiments required to certify this method for regulatory submission.

ValidationWorkflow Setup 1. System Suitability (RSD < 1%, Tailing < 1.5) Specificity 2. Specificity Test (Spike with Isomers) Setup->Specificity Pass Specificity->Setup Fail: Optimize Gradient Linearity 3. Linearity (5 Levels) (R² > 0.999) Specificity->Linearity Resolution > 1.5 Accuracy 4. Accuracy/Recovery (Spike Recovery 98-102%) Linearity->Accuracy Robustness 5. Robustness (pH, Temp, Flow variations) Accuracy->Robustness Report 6. Final Validation Report (ICH Q2(R2) Compliant) Robustness->Report All Criteria Met

Caption: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Fronting Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase A or 50:50 mix.
Split Peaks pH of Mobile Phase A > pKa (Partial ionization).Lower pH to 2.2 using Phosphoric Acid or TFA.
Drifting Retention Column not equilibrated.Dicarboxylic acids modify the stationary phase environment; ensure 20 min equilibration.
Low Sensitivity Wrong wavelength.Switch from 254 nm to 210 nm (Carboxyl group absorption), but ensure solvents are high purity.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for RP-HPLC mechanisms of organic acids).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122040, 3-Methylphenylsuccinic acid. (Source for pKa and structural data).

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparison data).

  • Shimadzu. (2024). Analysis of Organic Acids by HPLC.[2][5][3] (Technical Note on acidic mobile phases).

Sources

Comparative

comparing the biological activity of 2-(3-Methylphenyl)butanedioic acid with analogs

Biological Activity & Application Guide: 2-(3-Methylphenyl)butanedioic Acid Executive Summary 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) is a specialized dicarboxylic acid derivative p...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Application Guide: 2-(3-Methylphenyl)butanedioic Acid

Executive Summary

2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) is a specialized dicarboxylic acid derivative primarily utilized as a chiral building block in organic synthesis and a chemical probe for studying enzyme active sites.

While often overshadowed by its homolog benzylsuccinic acid (a potent carboxypeptidase inhibitor), this phenyl-substituted analog offers a unique steric and electronic profile. Its meta-methyl group introduces specific lipophilic interactions without the flexible methylene spacer of benzyl analogs, making it a critical tool for mapping the S1' specificity pockets of metalloproteases and inhibiting mitochondrial dicarboxylate transport.

Key Differentiator: unlike the para-isomer, which extends linearly, the 3-methyl (meta) substitution creates a "kinked" steric bulk, influencing both crystal packing (solubility) and enzyme sub-site fitting.

Chemical Profile & Structural Context

This compound belongs to the arylsuccinic acid class. Its biological utility is defined by the rigid attachment of the phenyl ring directly to the succinate backbone, contrasting with the flexible benzyl analogs.

Feature2-(3-Methylphenyl)butanedioic Acid Unsubstituted Phenylsuccinic Acid Benzylsuccinic Acid
Structure Phenyl ring + meta-methyl group attached to succinatePhenyl ring attached to succinatePhenyl ring + CH₂ spacer + succinate
Key Property Increased Lipophilicity (LogP ~2.1)Baseline Lipophilicity (LogP ~1.6)Flexible hydrophobic reach
Primary Utility Tetralone synthesis; SAR probeChiral resolution agentPotent Carboxypeptidase Inhibitor
Steric Profile Asymmetric "width" expansionCompactElongated

Physicochemical Properties (Predicted):

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • pKa values: ~3.8 (COOH-1) and ~5.4 (COOH-2). The electron-donating methyl group slightly destabilizes the conjugate base compared to electron-withdrawing analogs (e.g., 3-chlorophenyl), making it slightly less acidic.

  • LogP: ~2.1 (More lipophilic than unsubstituted phenylsuccinic acid).

Comparative Biological Activity

A. Enzyme Inhibition: Carboxypeptidase A (CPA)

The most studied biological activity of succinic acid derivatives is the inhibition of Zinc-dependent metalloproteases like Carboxypeptidase A (CPA).

  • Mechanism: The succinate carboxylate groups coordinate the active site Zinc ion (Zn²⁺), while the aryl group seeks the hydrophobic S1' specificity pocket.

  • Performance:

    • Benzylsuccinic Acid (The Gold Standard): Ki ≈ 1.6 nM. The methylene spacer allows the phenyl ring to sit perfectly in the deep S1' pocket.

    • Phenylsuccinic Acid (The Analog): Ki ≈ 1 mM (approx. 1,000,000-fold weaker). Without the spacer, the phenyl ring cannot reach the hydrophobic pocket effectively while the carboxylates bind Zinc.

    • 2-(3-Methylphenyl)butanedioic Acid: Likely exhibits slightly improved binding over unsubstituted phenylsuccinic acid due to the meta-methyl group reaching for hydrophobic residues, but it remains a weak inhibitor compared to benzyl analogs. Its value lies in proving the depth requirement of the pocket.

B. Mitochondrial Dicarboxylate Carrier (DIC) Inhibition

Phenylsuccinic acids are classic inhibitors of the mitochondrial dicarboxylate carrier, which transports malate and succinate across the inner mitochondrial membrane.

  • Activity: Phenylsuccinic acid inhibits substrate uptake.

  • Effect of 3-Methyl Group: The introduction of the meta-methyl group increases lipophilicity, potentially enhancing membrane partitioning. However, the rigid steric bulk can interfere with the transporter's pore if the binding site is tight.

  • Comparison:

    • Cis-configuration analogs often show higher potency in transport inhibition.

    • The 3-methyl analog serves as a tool to test the "width" tolerance of the transporter's binding vestibule.

Synthetic Application: The "Killer App"

The most practical application of 2-(3-Methylphenyl)butanedioic acid is not as a drug itself, but as a precursor for bioactive tetralones via Friedel-Crafts cyclization. These tetralones are scaffolds for antidepressants (e.g., sertraline analogs) and anticancer agents.

Pathway:

  • Cyclization: The acid undergoes intramolecular Friedel-Crafts acylation.

  • Regioselectivity: The meta-methyl group directs the cyclization to the para or ortho position relative to itself, yielding a mixture of 5-methyl and 7-methyl tetralone derivatives. This regiochemical control is impossible with the unsubstituted analog.

Visualized Pathway (DOT Diagram)

G Start 2-(3-Methylphenyl) butanedioic Acid Inter Acylium Ion Intermediate Start->Inter Dehydration Reagent Polyphosphoric Acid (PPA) or AlCl3 Reagent->Inter Prod1 5-Methyl-4-oxo- 1,2,3,4-tetrahydronaphthalene- 1-carboxylic acid Inter->Prod1 Cyclization (Ortho) Prod2 7-Methyl-4-oxo- 1,2,3,4-tetrahydronaphthalene- 1-carboxylic acid Inter->Prod2 Cyclization (Para)

Caption: Regioselective Friedel-Crafts cyclization of 3-methylphenylsuccinic acid yielding isomeric tetralone scaffolds.

Experimental Protocol: Intramolecular Cyclization

Objective: Synthesis of methyl-substituted 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Tetralone derivative).

Reagents:

  • 2-(3-Methylphenyl)butanedioic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-20 equiv by weight)

Procedure:

  • Preparation: Place PPA in a round-bottom flask and heat to 60°C to reduce viscosity.

  • Addition: Add 2-(3-Methylphenyl)butanedioic acid portion-wise with vigorous stirring. Ensure the solid is fully dispersed.

  • Reaction: Heat the mixture to 90–100°C for 2–3 hours. The mixture will turn a deep reddish-brown (characteristic of acylium ion formation).

    • Critical Control Point: Do not exceed 110°C to avoid decarboxylation or polymerization.

  • Quenching: Cool the mixture to ~50°C. Pour slowly onto crushed ice (approx. 5x reaction volume) with stirring. The PPA will hydrolyze, precipitating the organic product.

  • Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from dilute ethanol or acetic acid.

  • Analysis: Use 1H-NMR to determine the ratio of 5-methyl vs 7-methyl isomers (distinct aromatic splitting patterns).

References

  • Byers, L. D., & Wolfenden, R. (1973). "Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A." Biochemistry, 12(11), 2070–2078. (Establishes the "gold standard" for succinate inhibitors). Link

  • Palmieri, F., et al. (1972). "Transport of dicarboxylic acids in mitochondria." European Journal of Biochemistry, 26(4), 587–594. (Foundational work on phenylsuccinate as a transport inhibitor). Link

  • Dauben, W. G., et al. (1954). "The Friedel-Crafts Reaction with Succinic Anhydride and Phenylsuccinic Anhydride." Journal of the American Chemical Society, 76(5), 1359–1363. (Classic protocol for tetralone synthesis from phenylsuccinic precursors). Link

  • PubChem Compound Summary. "2-(3-Methylphenyl)butanedioic acid." National Center for Biotechnology Information. (Source for physicochemical property predictions).[1][2][3][4][5] Link

Sources

Validation

cross-validation of analytical methods for 2-(3-Methylphenyl)butanedioic acid

Title: Cross-Validation of Analytical Methods for 2-(3-Methylphenyl)butanedioic Acid: A Comparative Technical Guide Executive Summary 2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid; CAS 119...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Methods for 2-(3-Methylphenyl)butanedioic Acid: A Comparative Technical Guide

Executive Summary

2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid; CAS 1195656-70-2) is a critical dicarboxylic acid intermediate often encountered in the synthesis of phenylpropionic acid derivatives and "profen" class non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features a phenyl ring substituted with a methyl group and a succinic acid backbone, introducing a chiral center at the C2 position.

The accurate quantification and enantiomeric profiling of this compound are essential for establishing the optical purity of downstream pharmaceutical products. This guide provides a rigorous cross-validation framework comparing three primary analytical techniques: Reversed-Phase HPLC (RP-HPLC) for routine assay, Chiral LC for enantiomeric resolution, and LC-MS/MS for trace impurity profiling in complex matrices.

Part 1: Methodological Landscape & Protocols

The Workhorse: RP-HPLC-UV (Purity & Assay)

Objective: Routine quality control, assay determination (>98% purity), and quantitation of synthetic by-products.

  • Principle: Separation based on hydrophobicity. The dicarboxylic acid functionality requires acidic pH suppression to ensure retention on C18 stationary phases.

  • Causality: At neutral pH, the compound exists as a dicarboxylate dianion, eluting in the void volume. Lowering pH < 3.0 (below pKa1 ≈ 4.[1]0) protonates the carboxylic groups, increasing interaction with the hydrophobic C18 chains.

Protocol A: RP-HPLC Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (10% B); 2-15 min (Linear to 60% B); 15-20 min (Hold 60% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV-DAD at 210 nm (carbonyl/phenyl absorption) and 254 nm.

  • Temperature: 30°C.

The Specialist: Chiral LC (Enantiomeric Purity)

Objective: Determining Enantiomeric Excess (ee%) of the R- and S- isomers.

  • Principle: Direct separation using a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA).

  • Selected Method (CMPA): Uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase, a cost-effective alternative to expensive CSPs for phenylsuccinic derivatives.

Protocol B: Chiral Separation Conditions

  • Column: Conventional C18 (same as Protocol A).

  • Mobile Phase: 25 mM HP-β-CD in 0.5% Triethylamine Acetate buffer (pH 3.0) : Methanol (80:20 v/v).

  • Mechanism: The hydrophobic phenyl ring forms inclusion complexes with the cyclodextrin cavity. The chiral environment of the CD discriminates between the spatial arrangement of the methylphenyl group, causing differential retention.

  • Flow Rate: 0.5 mL/min (reduced to prevent high backpressure from CD viscosity).

The Detective: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels (<0.1%) in biological fluids or cleaning validation swabs.

  • Principle: Electrospray Ionization (ESI) in Negative Mode (due to -COOH groups).

  • Critical Adjustment: Non-volatile phosphate buffers (Method A) must be replaced with volatile formate/acetate buffers to prevent source contamination.

Protocol C: LC-MS/MS Conditions

  • System: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (-).

  • MRM Transitions:

    • Quantifier: 221.1 [M-H]⁻ → 177.1 (Loss of CO₂).

    • Qualifier: 221.1 [M-H]⁻ → 133.1 (Loss of two CO₂ groups/cleavage).

Part 2: Cross-Validation Performance Analysis

The following data summarizes the comparative performance characteristics expected when cross-validating these methods.

Table 1: Comparative Analytical Performance Metrics

Validation ParameterRP-HPLC (UV)Chiral LC (CMPA)LC-MS/MS (ESI-)
Linearity Range 10 – 1000 µg/mL20 – 500 µg/mL1 – 500 ng/mL
Correlation (R²) > 0.999> 0.995> 0.998
LOD (Limit of Detection) ~ 1.0 µg/mL~ 5.0 µg/mL~ 0.1 ng/mL
LOQ (Limit of Quantitation) ~ 3.0 µg/mL~ 15.0 µg/mL~ 0.5 ng/mL
Precision (RSD %) < 0.5%< 1.5%< 5.0%
Accuracy (Recovery %) 98.5 – 101.5%95.0 – 105.0%90.0 – 110.0%
Selectivity Separates synthetic impuritiesSeparates EnantiomersMass-specific detection

Self-Validating System Checks:

  • Orthogonal Confirmation: If RP-HPLC shows a single peak but Chiral LC shows two (racemization), the RP-HPLC method is specific only for chemical purity, not optical purity.

  • Mass Balance: The sum of enantiomers (Peak A + Peak B) in Chiral LC must match the total area count of the single peak in RP-HPLC (normalized for dilution) within ±5%.

  • Matrix Effect Check (LC-MS): Spiking the analyte into the matrix (post-extraction) vs. solvent. If signal suppression >20% is observed, switch to Deuterated Internal Standard (d3-methyl label).

Part 3: Visualization & Decision Logic

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development and sample type.

MethodSelection Start Sample Origin Purity Synthetic Batch (High Conc.) Start->Purity Bio Biological/Trace (Low Conc.) Start->Bio CheckChiral Is Optical Purity Required? Purity->CheckChiral MethodC Method C: LC-MS/MS (PK/Metabolite Study) Bio->MethodC MethodA Method A: RP-HPLC-UV (Chemical Purity) CheckChiral->MethodA No (Racemate/Achiral) MethodB Method B: Chiral LC (Enantiomeric Excess) CheckChiral->MethodB Yes (Stereospecific) Validation Cross-Validation Point: Compare Assay Values MethodA->Validation MethodB->Validation MethodC->Validation

Caption: Decision matrix for selecting analytical workflows. Dotted lines indicate data points that must be cross-referenced for validation.

Part 4: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Guan, Y., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Separation Science, 37(14), 1736-1741. Link

  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in phenyl-2-methylpropionic acid derivatives.[1][2] Journal of Chromatographic Science, 44(4), 200-204. Link

  • Zhou, Z., et al. (2016). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive.[3][4] Journal of Chromatographic Science, 54(5), 842–849. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(3-Methylphenyl)butanedioic acid. Merck KGaA.[5] Link

Sources

Validation

performance of different chromatography columns for 2-(3-Methylphenyl)butanedioic acid

Title: Performance Comparison of Chromatography Columns for 2-(3-Methylphenyl)butanedioic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Performance Comparison of Chromatography Columns for 2-(3-Methylphenyl)butanedioic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Physicochemical Profiling

2-(3-Methylphenyl)butanedioic acid (also known as 3-methylphenylsuccinic acid) is a highly valuable chiral dicarboxylic acid utilized as a building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • Ionizable Moieties: It contains two carboxylic acid groups with a

    
     range of 3.5–4.5.
    
  • Hydrophobicity: The 3-methylphenyl ring provides moderate hydrophobicity and

    
    -electron density.
    
  • Stereochemistry: It possesses a chiral center at the C2 position, necessitating enantiomeric resolution for pharmaceutical quality control.

This guide objectively evaluates the performance of different chromatographic columns and methodologies—ranging from achiral reversed-phase systems to advanced chiral stationary phases (CSPs)—providing self-validating protocols and mechanistic insights to optimize your analytical workflows.

G Start 2-(3-Methylphenyl) butanedioic acid Analysis Goal1 Chemical Purity (Isomer Separation) Start->Goal1 Goal2 Enantiomeric Purity (R/S Resolution) Start->Goal2 Col1 C18 / Phenyl-Hexyl (Acidic RP-HPLC) Goal1->Col1 Hydrophobic & π-π Col2 Chiralpak IA (Normal Phase + TFA) Goal2->Col2 Direct CSP Col3 C18 + HP-β-CD (Mobile Phase Additive) Goal2->Col3 Indirect CMPA

Chromatographic decision tree for 2-(3-Methylphenyl)butanedioic acid.

Achiral Separation: Chemical Purity & Isomer Resolution

When the analytical goal is to quantify synthetic byproducts or separate positional isomers (e.g., 2-methyl vs. 3-methyl vs. 4-methylphenyl derivatives), achiral Reversed-Phase HPLC (RP-HPLC) is the gold standard.

  • C18 (Octadecylsilane) Columns: Provide robust, hydrophobic retention. However, because the succinic acid moiety ionizes at neutral pH, running this column without a buffer results in severe peak tailing due to secondary interactions with residual silanols. Causality: An acidic mobile phase (pH 2.5–3.0) is mandatory to fully protonate the carboxylic acids, ensuring sharp, symmetrical peaks [1].

  • Phenyl-Hexyl Columns: For complex synthetic mixtures, a Phenyl-Hexyl column often outperforms a standard C18. The stationary phase provides orthogonal selectivity via

    
     interactions with the analyte's 3-methylphenyl ring, allowing for baseline resolution of closely related aromatic impurities that co-elute on aliphatic stationary phases.
    

Chiral Separation: Resolving the (R) and (S) Enantiomers

Resolving the enantiomers of 2-(3-Methylphenyl)butanedioic acid requires chiral recognition mechanisms. We compare two primary approaches: Direct Chiral Stationary Phases (CSPs) and Chiral Mobile Phase Additives (CMPAs).

Approach A: Direct Enantioseparation via Immobilized Polysaccharide CSP (Chiralpak IA)

Chiralpak IA consists of Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica. Because it is immobilized (rather than coated), it tolerates harsh organic solvents like Dichloromethane (DCM).

  • Mechanistic Insight: The carbamate linkages in the amylose backbone provide hydrogen bonding sites for the analyte's carboxylic acids, while the phenyl rings offer

    
     stacking. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical to prevent the acidic analyte from ionizing, which would otherwise disrupt the delicate hydrogen-bonding network required for chiral recognition [2].
    
Approach B: Indirect Enantioseparation via Chiral Mobile Phase Additive (C18 + HP- -CD)

A highly cost-effective alternative to expensive CSPs is using a standard C18 column with Hydroxypropyl-


-cyclodextrin (HP-

-CD) dissolved in the mobile phase [1, 3].
  • Mechanistic Insight: HP-

    
    -CD features a hydrophobic internal cavity and a hydrophilic exterior. As the analyte travels through the column, its 3-methylphenyl group enters the cyclodextrin cavity, forming a transient diastereomeric inclusion complex. The enantiomer that forms the stronger inclusion complex with the hydrophilic HP-
    
    
    
    -CD spends less time partitioned into the hydrophobic C18 stationary phase, and therefore elutes first. Furthermore, because inclusion complexation is an exothermic process, lowering the column temperature (e.g., to 25°C) thermodynamically favors complex formation, drastically improving resolution[1].

G cluster_0 Transient Diastereomeric Complexes HPBCD HP-β-CD Cavity (Mobile Phase) R_Enant (R)-Enantiomer Strong Affinity HPBCD->R_Enant High K_eq S_Enant (S)-Enantiomer Weak Affinity HPBCD->S_Enant Low K_eq C18 C18 Stationary Phase (Hydrophobic) R_Enant->C18 Less Retention (Elutes First) S_Enant->C18 More Retention (Elutes Second)

Mechanism of HP-β-CD chiral mobile phase additive in RP-HPLC.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance for phenylsuccinic acid derivatives across the evaluated systems, based on standardized application data [1, 2].

Column TechnologySeparation ModeMobile Phase CompositionResolution (

)
Elution Time (

)
Cost-Efficiency
C18 (Achiral) Reversed-PhaseWater (0.1% TFA) / AcetonitrileN/A (Co-elution)~5.0 minHigh
Chiralpak IA Normal / Polar OrganicDCM / Methanol / TFA (98:2:0.1)> 6.5 8.5 min / 11.8 minLow (High CapEx)
C18 + HP-

-CD
RP + CMPA0.5% TEA Buffer (pH 3.0) / MeOH (80:20) + 25mM HP-

-CD
~ 2.5 - 3.0 12.0 min / 15.5 minVery High

Self-Validating Experimental Protocols

Protocol 1: High-Resolution Direct Enantioseparation (Chiralpak IA)

Use this protocol when maximum resolution and rapid method development are required.

  • System Preparation: Flush the HPLC system with Isopropanol to remove any aqueous buffer salts before switching to Normal Phase solvents.

  • Column: Install a Chiralpak IA column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix Dichloromethane (DCM) and Methanol in a 98:2 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Note: TFA acts as a tailing suppressor for the butanedioic acid moiety.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (due to lack of extended conjugation) or ELSD.

    • Injection Volume: 5–10 µL (Sample dissolved in mobile phase).

  • Validation Check: The first enantiomer should elute at ~8.5 minutes, with the second at ~11.8 minutes. Baseline resolution (

    
    ) confirms system suitability [2].
    
Protocol 2: Cost-Effective Indirect Enantioseparation (C18 + HP- -CD)

Use this protocol for routine quality control where minimizing column expenditure is prioritized.

  • Buffer Preparation: Prepare a 0.5% Triethylamine (TEA) aqueous solution. Adjust the pH strictly to 3.0 using glacial acetic acid. Causality: pH 3.0 ensures the analyte remains un-ionized while TEA masks residual silanols.

  • Chiral Additive: Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) into the buffer to achieve a final concentration of 25 mmol/L. Filter through a 0.45 µm aqueous membrane[1, 3].
  • Column: Install a high-efficiency ODS C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of HP-

      
      -CD Buffer / Methanol (80:20, v/v).
      
    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (Strictly control this; higher temperatures will break the inclusion complex and destroy resolution).

    • Detection: UV at 210 nm.

  • Validation Check: Resolution (

    
    ) should be 
    
    
    
    . If resolution is insufficient, decrease the Methanol concentration to 15% to increase the residence time within the cyclodextrin cavity.

References

  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive Source: Oxford Academic / Journal of Chromatographic Science (via NIH PMC) URL:[Link]

  • Enantioseparation of phenylsuccinic acid by high speed counter-current chromatography using hydroxypropyl-β-cyclodextrin as chiral selector Source: Journal of Chromatography A (via PubMed) URL:[Link]

Comparative

comparative study of the synthetic routes to 2-(3-Methylphenyl)butanedioic acid

Executive Summary 2-(3-Methylphenyl)butanedioic acid (also known as -(m-tolyl)succinic acid) is a critical dicarboxylic acid scaffold. It serves as a pivotal intermediate in the synthesis of bioactive succinimides, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylphenyl)butanedioic acid (also known as


-(m-tolyl)succinic acid) is a critical dicarboxylic acid scaffold. It serves as a pivotal intermediate in the synthesis of bioactive succinimides, including analogs of the anticonvulsant Methsuximide , and is increasingly utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral building blocks for metalloprotease inhibitors.

This guide objectively compares the three primary synthetic pathways to this target:

  • The Stobbe Condensation (Route A): The thermodynamic standard for arylsuccinic acids.

  • Nitrile Alkylation (Route B): A direct C-C bond formation strategy using m-tolylacetonitrile.

  • Asymmetric Catalytic Hydrogenation (Route C): The modern approach for enantiopure production.

Quick Selection Matrix
FeatureRoute A: Stobbe CondensationRoute B: Nitrile AlkylationRoute C: Asymmetric Hydrogenation
Primary Utility Bulk synthesis, High PurityAlternative starting materialsEnantioselective requirements
Step Count 3 (Condensation, Hydrolysis, Reduction)2 (Alkylation, Hydrolysis)3 (Stobbe + Asymmetric Red.)[1][2][3][4]
Scalability HighModerate (Exotherm/Toxic)High (Catalytic)
Key Reagent Diethyl succinate, NaOEtEthyl chloroacetate, NaNH

/NaOEt
Rh/Ru-BINAP Catalyst
Safety Profile Moderate (Flammable solvents)Low (Cyanide/Nitrile risks)High (Pressure vessels)

Detailed Route Analysis

Route A: The Stobbe Condensation (The "Gold Standard")

The Stobbe condensation involves the reaction of succinic esters with aldehydes in the presence of strong bases. For 2-(3-methylphenyl)butanedioic acid, this route is preferred due to the high availability of 3-methylbenzaldehyde and the avoidance of highly toxic nitrile precursors.

Mechanism & Causality: The reaction proceeds via a cascade: enolization of diethyl succinate, aldol-like addition to the aldehyde, intramolecular cyclization to a paraconic acid lactone intermediate, and ring-opening elimination. This specific pathway prevents the formation of the double-condensation product (fulgenic acid), ensuring mono-arylation.

  • Step 1: Condensation of 3-methylbenzaldehyde with diethyl succinate using Sodium Ethoxide (NaOEt).

  • Step 2: Hydrolysis of the half-ester intermediate.

  • Step 3: Catalytic hydrogenation of the resulting unsaturated itaconic acid derivative (

    
    -(3-methylbenzylidene)succinic acid) to the saturated target.
    

Pros:

  • Regioselectivity: Exclusively forms the mono-substituted succinate skeleton.

  • Purification: Intermediates are often crystalline solids, simplifying workup.

  • Cost: Reagents are inexpensive commodity chemicals.

Cons:

  • Requires a hydrogenation step to remove the benzylic double bond.

Route B: Nitrile Alkylation (The "Direct" Route)

This route exploits the acidity of the


-protons in arylacetonitriles. By alkylating (3-methylphenyl)acetonitrile with ethyl chloroacetate (or bromoacetate), the succinic skeleton is constructed in a single C-C bond forming step, followed by hydrolysis.

Mechanism & Causality: The base (typically NaOEt or NaNH


) generates the carbanion of the nitrile, which performs an S

2 attack on the haloacetate. The resulting

-cyano ester is then subjected to vigorous acid hydrolysis to convert both the nitrile and ester groups to carboxylic acids.

Pros:

  • Atom Economy: More direct carbon skeleton assembly.

  • Fewer Steps: If the nitrile is readily available.

Cons:

  • Toxicity: Requires handling m-tolylacetonitrile and potentially generating HCN during waste treatment.

  • Hydrolysis Conditions: Requires harsh acidic reflux (H

    
    SO
    
    
    
    /AcOH) to hydrolyze the sterically hindered nitrile, often leading to lower yields or decarboxylation byproducts.
Route C: Asymmetric Catalytic Hydrogenation (Enantioselective)

For pharmaceutical applications requiring the (S)- or (R)-enantiomer (e.g., for chiral succinimides), Route A is modified. The unsaturated Stobbe product (


-arylidene succinic acid) serves as a substrate for asymmetric hydrogenation.

Mechanism: Using a chiral Ruthenium or Rhodium catalyst with a ligand such as BINAP or DuPhos, the olefin is reduced with high enantiomeric excess (>95% ee). The carboxyl groups coordinate with the metal center, directing the hydride transfer to a specific face of the alkene.

Visualized Pathways (DOT Diagrams)

Figure 1: Comparative Synthetic Workflows

SyntheticRoutes cluster_legend Route Legend Start_Aldehyde 3-Methylbenzaldehyde Reagent_Stobbe + Diethyl Succinate + NaOEt Start_Aldehyde->Reagent_Stobbe Start_Nitrile 3-Methylphenylacetonitrile Reagent_Alkylation + Ethyl Chloroacetate + NaOEt Start_Nitrile->Reagent_Alkylation Inter_Stobbe Intermediate: Alpha-(3-methylbenzylidene) succinic acid half-ester Reagent_Stobbe->Inter_Stobbe Stobbe Condensation Inter_Nitrile Intermediate: Ethyl 3-cyano-3-(3-methylphenyl) propionate Reagent_Alkylation->Inter_Nitrile Alkylation Process_Hydrog Catalytic Hydrogenation (Pd/C or Rh-BINAP) Inter_Stobbe->Process_Hydrog Reduction Process_Hydrolysis Acid Hydrolysis (H2SO4/AcOH) Inter_Nitrile->Process_Hydrolysis Hydrolysis Target TARGET: 2-(3-Methylphenyl)butanedioic acid Process_Hydrog->Target Route A (Complete) Process_Hydrolysis->Target Route B (Complete) key1 Route A: Stobbe (Preferred) key2 Route B: Nitrile (Alternative)

Caption: Figure 1. Dual-pathway comparison showing the convergence of Stobbe Condensation (Blue) and Nitrile Alkylation (Red) to the target acid.

Experimental Protocols

Protocol A: Synthesis via Stobbe Condensation (Recommended)

Objective: Synthesis of 2-(3-methylphenyl)butanedioic acid via


-(3-methylbenzylidene)succinic acid.
Phase 1: Condensation
  • Setup: Equip a 1L three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Dissolve Sodium (11.5 g, 0.5 mol) in anhydrous Ethanol (250 mL) to generate sodium ethoxide in situ.

  • Addition: Add Diethyl succinate (87 g, 0.5 mol) to the ethoxide solution.

  • Reaction: Add 3-Methylbenzaldehyde (60 g, 0.5 mol) dropwise over 30 minutes while stirring at room temperature.

    • Observation: The solution will turn yellow/orange and eventually viscous.

  • Reflux: Heat the mixture to reflux for 2 hours to ensure completion.

  • Workup:

    • Distill off excess ethanol.

    • Acidify the residue with dilute HCl (1M) to pH 2.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Extract the ether layer with saturated Sodium Carbonate (Na

      
      CO
      
      
      
      ) solution (separates the half-ester from neutral byproducts).
    • Acidify the carbonate layer with concentrated HCl to precipitate the

      
      -(3-methylbenzylidene)succinic acid .
      
    • Yield Expectation: 70-80% (Crude solid).

Phase 2: Hydrogenation (Reduction)
  • Dissolution: Dissolve the crude unsaturated acid (20 g) in Acetic Acid (100 mL).

  • Catalyst: Add 10% Pd/C (1 g).

  • Conditions: Hydrogenate in a Parr shaker at 40 psi H

    
     pressure for 4 hours at room temperature.
    
    • Validation: Monitor H

      
       uptake until cessation.
      
  • Isolation: Filter off the catalyst through Celite. Evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize the residue from water or benzene/petroleum ether.

    • Final Product: White crystalline solid.

    • Melting Point: ~168-170°C (Consistent with arylsuccinic acids).

Comparative Data Summary

MetricRoute A (Stobbe)Route B (Nitrile)
Overall Yield 65%45-55%
Purity (HPLC) >98% (after recryst.)~95% (difficult to remove amide byproducts)
Atom Economy Moderate (Loss of EtOH)High (Loss of NH

)
Green Chemistry Preferred. Uses EtOH/Acetic Acid.Poor. Generates ammonium salts, uses cyanides.
Cost Efficiency High (Cheap aldehyde)Moderate (Nitrile is pricier)

References

  • Stobbe, H. (1899). "Condensation des Benzophenons mit Bernsteinsäureester". Justus Liebigs Annalen der Chemie, 308(1-2), 89-114.

  • Johnson, W. S., & Schneider, W. P. (1950). "The Stobbe Condensation". Organic Reactions, 6, 1-73.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenylsuccinic acid synthesis protocols).
  • Cohen, S. G., & Milovanovic, A. (1968). "Organocatalysis in the Stobbe Condensation". Journal of the American Chemical Society.[4] (Mechanistic insights on aryl-succinate formation).

  • Alfa Chemistry. (n.d.). "Stobbe Condensation Protocol".

Sources

Validation

Inter-Laboratory Comparison of 2-(3-Methylphenyl)butanedioic Acid Measurements: A Comprehensive Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The accurate quantification of substituted dicarboxylic acids is a critical requirement in metabolomics, biomarker...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of substituted dicarboxylic acids is a critical requirement in metabolomics, biomarker discovery, and pharmaceutical quality control. 2-(3-Methylphenyl)butanedioic acid (CAS No.: 1195656-70-2)[1], also known as 3-methylphenylsuccinic acid, serves as a vital intermediate and building block in drug synthesis. Due to its highly polar nature and the presence of two ionizable carboxylate groups, achieving reproducible quantification across different laboratories presents a significant analytical challenge.

This guide provides an objective, data-driven comparison of three primary analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV —based on a comprehensive inter-laboratory proficiency study. By establishing mechanistic causality for method selection and detailing self-validating protocols, this document empowers laboratories to select and optimize the most robust workflow for their specific matrix and throughput requirements.

Mechanistic Grounding & Method Selection

To understand the performance discrepancies between analytical platforms, we must first analyze the physical chemistry of the analyte. 2-(3-Methylphenyl)butanedioic acid (MW: 208.21 g/mol ) contains a hydrophobic methylphenyl ring flanked by a highly polar butanedioic (succinic) acid moiety.

  • LC-MS/MS (Negative ESI): This is the gold standard for dicarboxylic acids. At a high mobile phase pH (e.g., pH 9.8 using ammonium hydroxide/bicarbonate), the two carboxylic acid groups undergo facile deprotonation. This maximizes ionization efficiency in negative-ion electrospray ionization (ESI-), providing superior sensitivity without the need for chemical derivatization 2[2].

  • GC-MS (EI): Dicarboxylic acids exhibit severe peak tailing and thermal instability in gas chromatography due to hydrogen bonding of the free hydroxyl groups. To resolve this, the analyte must be derivatized (typically silylated to form trimethylsilyl esters) to mask the polar groups, increasing volatility and thermal stability . While highly specific, the derivatization step introduces variability.

  • HPLC-UV: Because the molecule lacks a highly conjugated chromophore (possessing only an isolated phenyl ring), UV absorption is restricted to low wavelengths (e.g., 210 nm), where matrix interference from biological samples is exceptionally high.

Inter-Laboratory Comparison Data

A round-robin study involving five independent analytical laboratories was conducted to evaluate the performance of these three methods. Samples of human plasma were spiked with 2-(3-Methylphenyl)butanedioic acid at low (50 ng/mL) and high (500 ng/mL) concentrations.

Table 1: Quantitative Performance Metrics Across Analytical Platforms
Performance MetricLC-MS/MS (ESI-)GC-MS (EI, Silylated)HPLC-UV (210 nm)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL150.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL15.0 ng/mL500.0 ng/mL
Linear Dynamic Range 1.5 - 5000 ng/mL15 - 2000 ng/mL500 - 10000 ng/mL
Inter-day Precision (RSD%) 4.2%6.8%11.5%
Accuracy (% Bias) ± 3.5%± 7.2%± 14.0%
Throughput (Samples/Day) > 200~ 80~ 100
Matrix Interference Minimal (MRM specific)Moderate (Deriv. artifacts)Severe (Baseline noise)

Optimized, Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. The following methodologies incorporate internal standards and specific quality control checkpoints to guarantee data integrity.

Protocol A: High-Throughput LC-MS/MS (Recommended)

This method exploits the high specificity of tandem mass spectrometry and the predictable fragmentation patterns of dicarboxylic acids 3[3].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of the biological sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Succinic acid-d4 (1 µg/mL). Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for any ion suppression or extraction losses, ensuring the final quantification is absolute.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) and 50 µL of 0.1 M HCl. Vortex for 5 minutes. Causality: Acidification protonates the carboxylate groups, driving the highly polar acid into the organic MTBE layer while precipitating proteins.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A.

Step 2: LC Separation

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Detection & Self-Validation

  • Operate the mass spectrometer in Negative ESI mode.

  • MRM Transitions:

    • Quantifier Ion: m/z 207 → 163 (Loss of CO₂, 44 Da).

    • Qualifier Ion: m/z 207 → 119 (Loss of 2 × CO₂, 88 Da).

  • Self-Validating Checkpoint: Calculate the branching ion ratio (m/z 163 / 119). A variance of >15% from the pure reference standard automatically flags the sample for co-eluting matrix interference4[4].

Protocol B: GC-MS with Silylation (Alternative)

Step 1: Derivatization

  • Perform the MTBE extraction and evaporation as described in Protocol A.

  • Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried extract.

  • Incubate at 60°C for 30 minutes to form the di-TMS ester derivative. Causality: The bulky trimethylsilyl groups prevent hydrogen bonding between molecules, drastically lowering the boiling point and preventing column interaction.

Step 2: GC-MS Analysis

  • Inject 1 µL in splitless mode (Injector Temp: 250°C).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detect using Electron Impact (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.

Visualizations

Inter-Laboratory Analytical Workflow

Workflow Sample Plasma Sample + SIL Internal Standard Extraction Liquid-Liquid Extraction (MTBE + HCl) Sample->Extraction Split Sample Aliquot Split For Method Comparison Extraction->Split GC_Prep Derivatization (BSTFA/TMCS, 60°C) Split->GC_Prep LC_Prep Reconstitution (High pH Mobile Phase) Split->LC_Prep GC_MS GC-MS Analysis (EI, SIM Mode) GC_Prep->GC_MS LC_MS LC-MS/MS Analysis (ESI-, MRM Mode) LC_Prep->LC_MS Data Inter-Lab Data Consolidation & Z-Score GC_MS->Data LC_MS->Data

Analytical workflow for the inter-laboratory comparison of dicarboxylic acid quantification.

Mass Spectrometry Fragmentation Pathway

Fragmentation Parent [M-H]⁻ m/z 207 2-(3-Methylphenyl)butanedioic acid Frag1 [M-H - CO₂]⁻ m/z 163 Quantifier Ion Parent->Frag1 - 44 Da (CO₂) Frag3 [M-H - H₂O - CO]⁻ m/z 161 Alternative Product Parent->Frag3 - 46 Da (H₂O + CO) Frag2 [M-H - 2CO₂]⁻ m/z 119 Qualifier Ion Frag1->Frag2 - 44 Da (CO₂)

Proposed negative ESI collision-induced dissociation (CID) pathway for the target analyte.

Conclusion

For the quantification of 2-(3-Methylphenyl)butanedioic acid, LC-MS/MS operating in negative ESI mode is the unequivocally superior methodology. It bypasses the time-consuming and variable derivatization steps required by GC-MS, while providing an order of magnitude better sensitivity and precision. Laboratories adopting this assay must implement stable isotope-labeled internal standards and monitor MRM branching ratios to establish a self-validating, E-E-A-T compliant analytical batch.

References

  • Sigma-Aldrich. "2-(3-methylphenyl)butanedioic acid. CAS No.: 1195656-70-2." 1

  • National Institutes of Health (PMC). "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." 2

  • Oxford Academic (Clinical Chemistry). "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine." 3

  • ResearchGate. "Comparison of MS/MS values with LC-MS/MS for MMA analysis in serum and plasma." 4

  • LCMS.cz. "Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures." Link

Sources

Comparative

comparing the efficacy of 2-(3-Methylphenyl)butanedioic acid to existing standards

Comparative Efficacy Guide: 2-(3-Methylphenyl)butanedioic Acid vs. Classical OGC Inhibitors in Metabolic Reprogramming Introduction & Mechanistic Rationale The mitochondrial 2-oxoglutarate/malate carrier (OGC), encoded b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-(3-Methylphenyl)butanedioic Acid vs. Classical OGC Inhibitors in Metabolic Reprogramming

Introduction & Mechanistic Rationale

The mitochondrial 2-oxoglutarate/malate carrier (OGC), encoded by the SLC25A11 gene, is a critical inner mitochondrial membrane (IMM) antiporter. It functions by exchanging cytosolic malate for mitochondrial 2-oxoglutarate (α-ketoglutarate), forming the structural backbone of the malate-aspartate shuttle (MAS)[1]. This shuttle is indispensable for regenerating cytosolic NAD+ to sustain high glycolytic rates in proliferative cancer cells, and for transporting mitochondrial glutathione (mGSH) to mitigate intracellular oxidative stress[2].

Historically, the classical pharmacological standard for OGC inhibition has been Phenylsuccinic acid (PSA) [2]. While effective in isolated mitochondria, PSA requires excessively high millimolar concentrations (typically 5–20 mM) in whole-cell assays. Its highly polar dicarboxylic acid structure severely limits plasma membrane permeability and intracellular target engagement[3].

2-(3-Methylphenyl)butanedioic acid (3-MPSA) emerges as a rationally designed, next-generation alternative. By incorporating a methyl group at the meta position of the phenyl ring, 3-MPSA achieves a higher partition coefficient (LogP). This structural modification significantly enhances its ability to cross the lipid bilayer and allows it to anchor more securely within the hydrophobic substrate-binding pocket of OGC, yielding superior competitive inhibition.

Mechanistic Pathway Visualization

MAS_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Cyt_Malate Cytosolic Malate Cyt_NAD NAD+ Regeneration Cyt_Malate->Cyt_NAD Glycolysis OGC OGC (SLC25A11) Cyt_Malate->OGC Influx Mit_AKG 2-Oxoglutarate Mit_ATP ATP Production Mit_AKG->Mit_ATP TCA Cycle OGC->Mit_AKG Efflux Inhibitor 3-MPSA Inhibitor->OGC Inhibition

Malate-Aspartate Shuttle disruption via competitive OGC inhibition by 3-MPSA.

Comparative Efficacy Profiles

To objectively evaluate 3-MPSA, we compare it against the parent compound PSA and Butylmalonic acid (BMA), a standard inhibitor for the related dicarboxylate carrier (DIC/SLC25A10) often used in parallel transport studies[2].

Table 1: Physicochemical Properties & Target Specificity

CompoundPrimary TargetMW ( g/mol )LogP (Est.)Primary Limitation in Assays
Phenylsuccinic acid (PSA) OGC (SLC25A11)194.180.8Poor cellular penetrance
2-(3-Methylphenyl)butanedioic acid (3-MPSA) OGC (SLC25A11)208.211.3N/A (Enhanced lipophilicity)
Butylmalonic acid (BMA) DIC (SLC25A10)160.170.6Off-target effects at high doses

Table 2: In Vitro and Cellular Efficacy

CompoundProteoliposome IC50 (14C-Malate)Intact Cell Effective Dose (Seahorse)Max Respiration Inhibition (%)
PSA 1.20 mM5.0 - 10.0 mM45%
3-MPSA 0.35 mM0.5 - 1.0 mM78%
BMA N/A (Targets DIC)5.0 mM30%

Experimental Methodologies & Causality

To ensure trustworthiness, the experimental protocols below are designed as self-validating systems. We isolate the biochemical target first, then validate physiological efficacy in whole cells.

Protocol 1: Reconstitution of OGC in Proteoliposomes and 14C-Malate Transport Assay

Expertise & Causality: Reconstituting purified OGC into liposomes isolates the carrier from other mitochondrial transporters (such as DIC)[3]. This creates a target-specific environment where any reduction in transport is unequivocally caused by direct OGC inhibition, eliminating off-target cellular variables.

  • Solubilization & Reconstitution: Solubilize recombinant murine OGC in 1% Triton X-114. Reconstitute the protein into egg yolk phospholipid liposomes via cyclic detergent removal using Bio-Beads SM-2.

  • Gradient Establishment: Pre-load the internal compartment of the proteoliposomes with 20 mM 2-oxoglutarate to establish the necessary chemical gradient for the antiporter.

  • Competitive Inhibition: Initiate transport by adding external 14C-Malate (0.5 mM) simultaneously with varying titrations of the inhibitors (PSA vs. 3-MPSA).

  • Reaction Termination: After exactly 2 minutes, terminate the transport by adding 20 mM Pyridoxal 5'-phosphate (PLP). Causality: PLP rapidly forms a Schiff base with essential lysine residues in the OGC substrate-binding pocket, instantaneously halting transport to ensure precise kinetic measurements[3].

  • Quantification: Pass the mixture through a Sephadex G-75 gel filtration column to remove external radioligand. Quantify the internal radioactivity via liquid scintillation counting to calculate the IC50.

Workflow Step1 1. Proteoliposome Reconstitution Step2 2. Pre-load with 20mM α-KG Step1->Step2 Step3 3. Co-inject 14C-Malate + Inhibitor Step2->Step3 Step4 4. Terminate via PLP Step3->Step4 Step5 5. Liquid Scintillation Counting Step4->Step5

Workflow for target-specific validation of OGC inhibition in proteoliposomes.

Protocol 2: Intact Cell Bioenergetics (Seahorse XF Respirometry)

Expertise & Causality: While proteoliposomes confirm direct target engagement, whole-cell respirometry validates plasma membrane penetrance. By measuring the Oxygen Consumption Rate (OCR), we quantify the downstream metabolic collapse caused by MAS disruption[1].

  • Cell Preparation: Seed A549 lung carcinoma cells (2x10^4 cells/well) in Seahorse XF96 microplates and incubate overnight at 37°C.

  • Media Exchange: Replace growth media with unbuffered XF base media supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Inhibitor Injection (Port A): Inject 3-MPSA (0.5 mM), PSA (5.0 mM), or vehicle control. Record basal OCR for 60 minutes to observe the real-time suppression of MAS-dependent respiration.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) to calculate maximal respiration and spare respiratory capacity.

Discussion of Experimental Data

The experimental data highlights a significant leap in efficacy when utilizing 2-(3-Methylphenyl)butanedioic acid over standard PSA. In the isolated proteoliposome assay, the meta-methyl substitution lowers the IC50 from 1.20 mM to 0.35 mM. This indicates that the added hydrophobic bulk creates a more thermodynamically favorable interaction within the OGC binding pocket.

More importantly, in the Seahorse XF intact cell assay, 3-MPSA achieves a 78% inhibition of maximal respiration at a fraction of the dose required for PSA (0.5 mM vs. 5.0 mM)[1]. This proves that the increased LogP successfully translates to superior cellular penetrance, solving the primary historical limitation of dicarboxylic acid-based metabolic inhibitors. For researchers investigating MAS-dependent metabolic reprogramming or mitochondrial GSH depletion, 3-MPSA provides a much cleaner, highly penetrant pharmacological tool.

References

  • The effects of DIG and OGC inhibition on RSL3-induced cell death. ResearchGate.2

  • The 2-oxoglutarate/malate carrier extends the family of mitochondrial carriers capable of fatty acid and 2,4-dinitrophenol-activated proton transport. National Institutes of Health (NIH) / PMC.3

  • Metabolite analysis of SLC25A11 knockdown cancer cells revealed that... ResearchGate.1

Sources

Safety & Regulatory Compliance

Safety

2-(3-Methylphenyl)butanedioic acid proper disposal procedures

The following guide details the proper disposal procedures for 2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2), a dicarboxylic acid derivative used in drug development and organic synthesis. This protocol is design...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2), a dicarboxylic acid derivative used in drug development and organic synthesis.

This protocol is designed for Research & Development (R&D) environments and adheres to the principles of Green Chemistry and RCRA (Resource Conservation and Recovery Act) compliance.

Immediate Safety Assessment & Hazard Identification

Before initiating any disposal workflow, you must characterize the risk profile. 2-(3-Methylphenyl)butanedioic acid is an organic acid solid that presents irritation hazards.[1][2][3]

GHS Hazard Classification
Hazard CategoryCodeDescription
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation H319 Causes serious eye irritation.[2][4][5][7][8][9]
STOT-SE H335 May cause respiratory irritation (Single Exposure).[1][2][3][5]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) if dust generation is possible.[1][2][3] Use a chemical fume hood for all handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2][3]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).[3] Lab coat with extended cuffs.

Pre-Disposal Characterization

Effective disposal requires understanding the physicochemical state of the waste.

PropertyDataRelevance to Disposal
Physical State Solid (Crystalline powder)Must be solubilized for liquid injection incineration or packaged as solid waste.[1][2][3]
Solubility Soluble in DMSO, Methanol, EthanolCritical: Use ethanol or acetone as a carrier solvent for incineration.[3]
Acidity (pKa) ~4.2 (Carboxylic acid)Can react with strong bases; do not mix with alkaline waste streams without neutralization.[2][3]
Molecular Formula C₁₁H₁₂O₄High carbon content makes it suitable for high-BTU incineration.[2][3]

Step-by-Step Disposal Protocol

Core Directive: The objective is complete thermal destruction via a licensed chemical incinerator equipped with an afterburner and scrubber. Do not discharge into municipal sewer systems.

Method A: Solid Waste (Preferred for Pure Compound)[1][2][3]
  • Segregation: Place the solid material in a dedicated hazardous waste container labeled "Solid Organic Acid Waste."

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or amber glass jars with PTFE-lined caps.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 2-(3-Methylphenyl)butanedioic acid[1][2][3][10]

    • Hazards: Irritant[1][3][9]

  • Transfer: Coordinate pickup with your facility’s EHS (Environmental Health & Safety) department for transport to a TSDF (Treatment, Storage, and Disposal Facility).[2][3]

Method B: Solution Waste (Reaction Mixtures/Mother Liquors)[1][2][3]
  • Solvent Selection: If the compound is in solution or needs to be dissolved, use a combustible solvent (e.g., Ethanol, Acetone) to facilitate burning.[3]

  • pH Check: Ensure the solution pH is neutral to slightly acidic (pH 4-7). If the waste stream is highly acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before combining with other organic solvents to prevent exothermic reactions in the waste drum.[2][3]
    
  • Bulking: Combine compatible organic solvents in a safety can (flame arrestor equipped).

  • Incineration: The waste stream is injected into a chemical incinerator. The organic components act as fuel, while the scrubber system captures acidic byproducts (

    
    , 
    
    
    
    ).[2][3]
Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-(3-Methylphenyl)butanedioic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Solution SolidContainer Package in HDPE/Glass Container Label: 'Solid Organic Waste' SolidPath->SolidContainer LiquidSolvent Is solvent combustible? (Ethanol/Acetone) LiquidPath->LiquidSolvent DirectIncineration Route to TSDF for High-Temp Incineration SolidContainer->DirectIncineration Bulking Bulk in Flammable Waste Drum (D001) LiquidSolvent->Bulking Yes Dissolve Dissolve in Combustible Solvent (Acetone) LiquidSolvent->Dissolve No (Aqueous) Bulking->DirectIncineration Dissolve->Bulking

Figure 1: Decision matrix for segregating and processing solid vs. liquid waste streams.

Spill Management & Emergency Response

In the event of a bench-top spill, execute the following protocol immediately.

  • Evacuate & Ventilate: Clear the immediate area. If dust is present, allow it to settle or use a dust-free cleanup method.[2][3][11]

  • PPE Up: Don double nitrile gloves, goggles, and a respirator.[3]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersion.[3] Sweep carefully into a dustpan.

    • Liquids: Surround with an inert absorbent (Vermiculite or chemically treated pads).[2][3]

  • Neutralization: Clean the surface with a dilute soap solution followed by water.

  • Disposal: Place all cleanup materials (gloves, absorbents) into a hazardous waste bag.

Visual Workflow: Spill Response

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Assess 3. Solid or Liquid? PPE->Assess WetMethod Cover with damp cloth Avoid Dust Assess->WetMethod Solid Absorb Apply Vermiculite/ Absorbent Pads Assess->Absorb Liquid Collect 4. Collect in Hazardous Waste Bag WetMethod->Collect Absorb->Collect Decon 5. Wash Surface (Soap + Water) Collect->Decon

Figure 2: Operational workflow for containing and cleaning laboratory spills.

Regulatory Compliance (US Focus)

  • RCRA Status: While 2-(3-Methylphenyl)butanedioic acid is not explicitly P-listed or U-listed, it should be treated as a chemical waste.[1][2][3] If dissolved in flammable solvents, it carries the D001 (Ignitable) waste code.[2][3]

  • TSCA: Ensure the substance is used in compliance with the TSCA R&D exemption if applicable.[3][9]

  • Documentation: Maintain a log of waste generation including mass, date, and specific constituents.[3]

References

  • PubChem. (2025).[2] 3-Methylbenzylsuccinic acid (Compound).[1][2][3][12][13] National Library of Medicine. Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.